Technical Documentation Center

methyl N'-methyl-N-nitrocarbamimidate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl N'-methyl-N-nitrocarbamimidate

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N-Nitrocarbamimidate Derivatives: A Technical Guide

Executive Summary N-nitrocarbamimidate derivatives represent a specialized class of "push-pull" conjugated systems utilized in high-energy materials science and as electrophilic synthons in pharmaceutical chemistry (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitrocarbamimidate derivatives represent a specialized class of "push-pull" conjugated systems utilized in high-energy materials science and as electrophilic synthons in pharmaceutical chemistry (e.g., precursors to substituted nitroguanidines). Their utility is defined by a precarious balance: the thermodynamic instability inherent to the


 bond versus the kinetic stability conferred by resonance delocalization.

This guide provides a rigorous analysis of the physicochemical factors governing their stability, degradation pathways, and experimental characterization. It is designed for medicinal chemists and process engineers requiring precise control over these moieties during drug substance development.

Structural Fundamentals & Electronic Architecture

The stability of N-nitrocarbamimidates (e.g., methyl


-nitrocarbamimidate) is dictated by the electronic interplay between the electron-donating alkoxy/amino groups and the strongly electron-withdrawing nitro group.
The "Push-Pull" Stabilization Mechanism

Unlike simple imines, the N-nitrocarbamimidate core exhibits significant zwitterionic character. The lone pair on the alkoxy oxygen (or adjacent amine in derivatives) donates electron density into the


-system, while the nitro group acts as a sink.
  • Ground State Resonance: This delocalization increases the bond order of the

    
     bond and decreases the double bond character of the 
    
    
    
    bond, raising the rotational barrier and stabilizing the molecule against spontaneous unimolecular decomposition.
  • Tautomerism: In derivatives bearing an N-H (e.g.,

    
    ), a tautomeric equilibrium exists between the imino-nitro form and the amino-nitro form. The amino-nitro form is generally thermodynamically preferred due to better resonance stabilization.
    
Visualization of Resonance Structures

The following diagram illustrates the resonance contributions that define the electronic stability of the core.

Resonance Struct1 Neutral Imino Form (R-O-C(=NH)-N-NO2) Struct2 Zwitterionic Form A (Charge on Nitro O) Struct1->Struct2 e- delocalization Struct3 Zwitterionic Form B (Delocalization across N-N) Struct2->Struct3 Resonance Hybrid

Figure 1: Resonance contributors stabilizing the N-nitrocarbamimidate core. The charge separation (Form A/B) significantly contributes to the dipole moment and solubility profile.

Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the molecule's inherent energy potential and its rate of decomposition.

  • Thermodynamically Unstable: The formation of

    
    , 
    
    
    
    , and oxides of nitrogen from N-nitro compounds is highly exothermic (
    
    
    ). The
    
    
    bond energy is relatively weak (~35-45 kcal/mol), making the compound susceptible to homolytic cleavage at elevated temperatures.
  • Kinetically Stable: Despite the thermodynamic drive to decompose, these derivatives often exhibit high activation energies (

    
    ) for decomposition at ambient temperatures due to the rigidity of the conjugated 
    
    
    
    -system. However, this barrier is easily eroded by:
    • Catalysis: Acid/Base presence drastically lowers

      
      .
      
    • Nucleophiles: Water or hydroxide attack on the imidate carbon.[1]

Decomposition Pathways

Understanding the specific degradation mechanisms is essential for designing stable formulations and storage conditions.

Hydrolysis (pH-Dependent)

The primary degradation pathway in solution is hydrolysis. The mechanism shifts based on pH.

  • Acidic pH (A1/A2 Mechanism): Protonation occurs at the nitro-oxygen or the imino-nitrogen. The protonated species is highly electrophilic.[2] Water attacks the central carbon, leading to the elimination of the alcohol (alkoxy group leaving) and formation of an N-nitrourea . N-nitroureas are notoriously unstable and rapidly decompose to nitramide and cyanic acid, eventually releasing

    
    .
    
  • Alkaline pH (BAc2 Mechanism): Hydroxide ions directly attack the imidate carbon. This forms a tetrahedral intermediate which collapses to eliminate the alkoxide, yielding the N-nitrourea anion, which may further degrade to cyanamide and nitrate.

Thermal Decomposition

In the solid state or non-protic solvents, thermal stress leads to:

  • N-NO2 Homolysis: Generation of

    
     and amidyl radicals.
    
  • Rearrangement: Migration of the nitro group to the oxygen (in some specific geometries) or elimination to form nitrile oxides.

Hydrolysis Start N-nitrocarbamimidate (R-O-C(=NH)-N-NO2) Protonation Protonated Intermediate [R-O-C(=NH2)-N-NO2]+ Start->Protonation H+ (Acid Cat.) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonation->Tetrahedral +H2O Nitrourea N-Nitrourea (Unstable) Tetrahedral->Nitrourea -ROH (Elimination) Decomp Degradation Products (N2O, CO2, NH3, ROH) Nitrourea->Decomp Rapid Decomp

Figure 2: Acid-catalyzed hydrolysis pathway. The formation of the N-nitrourea intermediate is the rate-limiting step for the observation of gaseous byproducts.

Experimental Assessment Protocols

To validate the stability of a specific N-nitrocarbamimidate derivative, the following self-validating protocols are recommended.

Accelerated Stability Testing (Isothermal Stress)

Objective: Determine the Arrhenius activation energy (


) and shelf-life (

).

Protocol:

  • Sample Prep: Weigh 50 mg of derivative into crimped HPLC vials (n=3 per timepoint).

  • Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Remove samples at t=0, 24, 48, 72, 96, and 168 hours.

  • Quenching: Immediately dissolve in cold Acetonitrile:Water (50:50) and analyze via HPLC.

  • Analysis: Plot

    
     vs 
    
    
    
    .

Data Output Table:

Temperature (°C)k_obs (h^-1)t_1/2 (hours)Degradation Products Detected
401.2 x 10^-45775None
504.5 x 10^-41540Trace Hydrolysis
601.8 x 10^-3385Nitrourea, Alcohol
706.2 x 10^-3111Significant Gas Evolution
pH-Rate Profiling

Objective: Identify the pH of maximum stability (pH_max).

Protocol:

  • Prepare 10 mM buffers ranging from pH 1.0 to 10.0 (HCl, Phosphate, Borate).

  • Spike compound to a final concentration of 100 µM.

  • Monitor absorbance decay at

    
     (typically 260-280 nm for the nitro-enamine/imine system) using UV-Vis spectroscopy or periodic HPLC injection.
    
  • Result: Plot

    
     vs pH. Expect a "V" or "U" shaped curve, with maximum stability typically near neutral or slightly acidic pH (pH 4-6).
    

Relevance in Drug Development[3][4]

N-nitrocarbamimidates are structurally analogous to the 1,1-diamino-2-nitroethene pharmacophore found in H2-receptor antagonists like Ranitidine and Nizatidine .

  • Prodrug Potential: The alkoxy group can be tuned to modulate solubility, acting as a prodrug for N-nitroguanidines upon metabolic hydrolysis.

  • Safety Warning: Due to the potential for N-NO2 cleavage, these compounds must be screened for mutagenicity (Ames test) early in development. The release of nitrite (

    
    ) in vivo can lead to nitrosamine formation if secondary amines are present.
    
References
  • Electronic Structure & Tautomerism: Gilli, P., et al. "The nature of the N-nitro chemical bond." Journal of the American Chemical Society.Link

  • Hydrolysis Mechanisms: Liler, M. "Reaction Mechanisms in Sulphuric Acid: Hydrolysis of N-Nitro Compounds." Academic Press.Link

  • Thermal Analysis: Brill, T. B., & James, K. J. "Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives." Chemical Reviews.Link

  • Medicinal Chemistry Context: Ganellin, C. R. "Past, Present and Future of H2 Blockers." Journal of Medicinal Chemistry.Link

  • General Stability Data: PubChem Compound Summary for Methyl N'-nitrocarbamimidate.Link

Sources

Exploratory

Electrophilic properties of the N-nitrocarbamimidate functional group

An In-depth Technical Guide to the Electrophilic Properties of the N-nitrocarbamimidate Functional Group For Researchers, Scientists, and Drug Development Professionals Abstract The N-nitrocarbamimidate functional group,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Properties of the N-nitrocarbamimidate Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-nitrocarbamimidate functional group, a potent electrophilic moiety, serves as a cornerstone in modern synthetic and medicinal chemistry. Its unique electronic architecture, characterized by the powerful electron-withdrawing nitro group, renders the central carbamimidate carbon highly susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the synthesis, electronic properties, and, most critically, the electrophilic reactivity of N-nitrocarbamimidates. We delve into their application as versatile guanidinylating agents for the construction of complex, biologically active molecules, offering detailed mechanistic insights and field-proven experimental protocols. This document is intended to be a vital resource for researchers leveraging the unique chemical attributes of this functional group in drug discovery and development.

Introduction: The N-nitrocarbamimidate Moiety - A Latent Electrophile

The N-nitrocarbamimidate functional group, often found in reagents like O-methyl-N-nitroisourea and N-nitro-pyrazole-carboxamidines, is a pivotal tool in organic synthesis.[1] While its structure may appear complex, its reactivity is governed by a simple yet profound electronic feature: the presence of a nitro group attached to a nitrogen atom of the carbamimidate core. This arrangement creates a highly electrophilic center, making these compounds excellent precursors for the synthesis of substituted guanidines—a critical pharmacophore in numerous biologically active compounds and drug candidates.[2] Understanding the electrophilic nature of this functional group is paramount to harnessing its synthetic potential.

Electronic Properties and the Origin of Electrophilicity

The potent electrophilicity of the N-nitrocarbamimidate functional group is a direct consequence of the strong electron-withdrawing nature of the nitro (-NO₂) group. This effect is twofold:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the adjacent nitrogen atom through the sigma bond network.

  • Resonance Effect: The nitro group can participate in resonance, further delocalizing electron density away from the carbamimidate core.

This intense electron withdrawal has several significant consequences for the molecule's reactivity:[1]

  • Activation of the Carbamimidate Carbon: The central carbon of the carbamimidate is rendered significantly electron-deficient and, therefore, highly electrophilic. This is the key to its utility as a guanidinylating agent.

  • Increased Acidity of N-H Protons: Protons on the nitrogen atoms are more acidic, facilitating their removal under basic conditions.

  • Modulation of Nucleophilicity: The nitrogen atoms within the functional group are less nucleophilic than in a typical guanidine, preventing unwanted side reactions.

The following diagram illustrates the resonance structures that contribute to the electrophilic character of the central carbon in a generic N-nitrocarbamimidate.

Caption: Resonance in the N-nitrocarbamimidate group.

Key Electrophilic Reaction: Guanidinylation of Amines

The most significant application of the N-nitrocarbamimidate's electrophilic character is in the synthesis of substituted guanidines through reactions with primary and secondary amines. In this transformation, the N-nitrocarbamimidate acts as a "guanidinylating agent," transferring the guanidinyl moiety to the amine nucleophile. A prominent example of such a reagent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC).[3]

The general mechanism for this reaction is a nucleophilic substitution at the electrophilic carbon of the N-nitrocarbamimidate. The amine attacks this carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a stable leaving group (such as 3,5-dimethylpyrazole in the case of DMNPC) yields the N'-nitro-guanidine derivative. The nitro group can then be removed via reduction (e.g., catalytic hydrogenation) to afford the final substituted guanidine.[3]

The workflow for this process can be visualized as follows:

G Guanidinylation Workflow Amine Primary or Secondary Amine (R1R2NH) Reaction Nucleophilic Substitution Amine->Reaction DMNPC DMNPC (Guanidinylating Agent) DMNPC->Reaction NitroGuanidine N'-Nitro-guanidine Derivative Reaction->NitroGuanidine Reduction Reduction (e.g., H2, Pd/C) NitroGuanidine->Reduction Guanidine Substituted Guanidine Reduction->Guanidine

Caption: Workflow for guanidine synthesis using DMNPC.

Application in Drug Development: The Guanidine Pharmacophore

The guanidine functional group is a common motif in a wide array of biologically active natural products and synthetic drugs. Its ability to exist in a protonated state at physiological pH allows it to participate in strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors. The use of N-nitrocarbamimidates as electrophilic precursors provides a reliable and versatile method for introducing this critical pharmacophore into drug candidates.[4]

The N-nitrocarbamimidate Group as a Bioisosteric Tool

While not a direct bioisostere in the classical sense, the N-nitrocarbamimidate functional group serves as a synthetic tool to install the guanidinium group, which can be considered a bioisostere for other functionalities, most notably carboxylic acids.[5][6] However, their properties are distinct:

Functional GroupAcidity/BasicityCharge at Physiological pH
Carboxylic AcidAcidic (pKa ~4-5)Negative
GuanidineStrongly Basic (pKa ~13.5)Positive

This difference is often exploited in drug design to modulate a molecule's interaction with its target and to improve its pharmacokinetic properties. For instance, replacing a carboxylate with a guanidinium group can change a drug's interaction from anionic to cationic, potentially leading to altered target affinity or selectivity.

Experimental Protocol: Synthesis of N-Benzyl-N'-nitroguanidine using DMNPC

The following is a detailed, step-by-step methodology for a typical guanidinylation reaction using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), adapted from established literature procedures.[3]

Materials:

  • 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

  • Benzylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture

Procedure:

  • Reaction Setup: To a solution of benzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add DMNPC (1.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure N-benzyl-N'-nitroguanidine.

Expected Yield: 70-100%[3]

Conclusion

The N-nitrocarbamimidate functional group is a powerful electrophilic building block with significant applications in medicinal chemistry. Its reactivity, driven by the strong electron-withdrawing nitro group, allows for the efficient synthesis of substituted guanidines, a key pharmacophore in a multitude of drug molecules. The use of reagents like DMNPC provides a practical and high-yielding method for guanidinylation, enabling the construction of complex molecular architectures. A thorough understanding of the electrophilic properties of N-nitrocarbamimidates is essential for any researcher aiming to leverage this versatile functional group in the design and synthesis of novel therapeutic agents.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2018). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (139), 58129.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.

Sources

Foundational

Toxicological profile and MSDS data for methyl N'-methyl-N-nitrocarbamimidate

The following technical guide provides an in-depth analysis of Methyl N'-methyl-N-nitrocarbamimidate (CAS: 255708-80-6), a critical intermediate in the synthesis of third-generation neonicotinoids. Synonyms: N,O-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl N'-methyl-N-nitrocarbamimidate (CAS: 255708-80-6), a critical intermediate in the synthesis of third-generation neonicotinoids.

Synonyms: N,O-Dimethyl-N'-nitroisourea; 1,3-Dimethyl-2-nitroisourea; N-Methyl-N'-nitro-O-methylisourea. CAS Registry Number: 255708-80-6 Molecular Formula: C


H

N

O

[1][2]

Executive Summary & Chemical Identity

Methyl N'-methyl-N-nitrocarbamimidate is an electrophilic N-nitroisourea derivative primarily utilized as a methylating and guanylating agent in organic synthesis. Its industrial significance lies in its role as the key pharmacophore-generating intermediate for Dinotefuran (MTI-446), a furanicotinyl insecticide.

Unlike its structural analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)—a potent carcinogen—this compound lacks the N-nitroso moiety, rendering it more stable, though it retains significant reactivity toward nucleophiles.

Physicochemical Properties Table
PropertyValueNote
Molecular Weight 133.11 g/mol
Physical State White Crystalline SolidPowder form common
Melting Point 150–152 °CDecomposes at higher temps
Boiling Point ~189.8 °C (Predicted)Theoretical; likely degrades first
Density 1.32 ± 0.1 g/cm³High density due to nitro group
Solubility Soluble in MeOH, DMSO, DMFSlightly soluble in water
Stability Thermally sensitiveExplosion risk >160°C

Chemical Synthesis & Reaction Pathways[3][4][5][6][7]

Industrial Synthesis Workflow

The synthesis of Methyl N'-methyl-N-nitrocarbamimidate typically proceeds via the methylation of O-methyl-N-nitroisourea or through the nitration of dimethyl isourea. The most scalable route involves the condensation of O-methyl-N-nitroisourea with methylamine.

Mechanism of Action (Synthesis)

The reaction is a nucleophilic substitution at the imidate carbon. The O-methyl group activates the central carbon, making it susceptible to attack by the amine nucleophile.

Step 1: O-Methyl-N-nitroisourea is dissolved in water/methanol. Step 2: Methylamine hydrochloride is added.[3] Step 3: pH adjustment (or use of KF catalyst) drives the substitution, releasing ammonia/methanol byproducts depending on the specific precursor.

Dinotefuran Synthesis Pathway (DOT Diagram)

The following diagram illustrates the conversion of this intermediate into the final active pharmaceutical/agrochemical ingredient (Dinotefuran) via reaction with 3-(aminomethyl)tetrahydrofuran.[4]

DinotefuranSynthesis cluster_0 Key Transformation Precursor O-Methyl-N-nitroisourea (Starting Material) Intermediate Methyl N'-methyl-N-nitrocarbamimidate (CAS 255708-80-6) Precursor->Intermediate Substitution (pH 8-9) Reagent1 Methylamine (MeNH2) Reagent1->Intermediate Product Dinotefuran (Final Insecticide) Intermediate->Product Condensation (50-60°C) Byproduct Methanol (Leaving Group) Intermediate->Byproduct Elimination Reagent2 3-(Aminomethyl)tetrahydrofuran Reagent2->Product

Figure 1: Synthetic pathway from isourea precursors to Dinotefuran, highlighting the central role of Methyl N'-methyl-N-nitrocarbamimidate.

Toxicological Profile & Hazard Analysis

Structural Alerts & Toxicity

While specific in vivo toxicological data (LD50) for this intermediate is proprietary or limited in public datasets, its toxicity is inferred from its chemical class (Nitroisoureas ) and structural alerts.

  • Acute Toxicity (Oral): Predicted to be Toxic (Category 3) .[5] Nitroguanidine derivatives can cause methemoglobinemia and central nervous system depression.

  • Skin/Eye Irritation: The compound is an electrophile capable of alkylating proteins. It is expected to be a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Genotoxicity: Unlike nitrosamines, N-nitro compounds are generally weaker mutagens. However, the potential for in situ nitrosation exists if exposed to nitrosating agents. It should be handled as a Suspected Mutagen (Category 2) until definitive negative data is available.

Metabolic Fate & Hydrolysis

In aqueous environments, Methyl N'-methyl-N-nitrocarbamimidate undergoes hydrolysis. This instability is a key consideration for environmental toxicology.

Hydrolysis Pathway:



  • Product: N-methyl-N'-nitroguanidine (or urea derivatives).

  • Implication: The release of methanol and nitroguanidine derivatives suggests potential aquatic toxicity (Chronic Category 3).[5]

Material Safety Data Sheet (MSDS) Guidelines

Signal Word: DANGER

Hazard Statements (GHS Classification - Inferred)
  • H301: Toxic if swallowed.[5]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H242: Heating may cause a fire (Thermal instability).

Precautionary Protocols
Handling & Storage[1][2][6][7]
  • Temperature Control: Store strictly between 2–8°C . Do not exceed 30°C.

    • Reasoning: Nitroisoureas possess high energy N-NO2 bonds; thermal runaway is a risk above 100°C.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture hydrolysis.

  • Incompatibility: Keep away from Strong Acids (generates unstable nitro species) and Strong Bases (rapid decomposition).

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG400) followed by soap and water. Rationale: PEG400 solubilizes organic nitro compounds better than water alone.

  • Spill Cleanup: Do not use metal tools (spark risk). Absorb with inert vermiculite. Neutralize residue with dilute sodium hydroxide (destroys the electrophilic core).

Experimental Protocol: Purification & Analysis

Objective: Isolate high-purity Methyl N'-methyl-N-nitrocarbamimidate for reference standards.

Recrystallization Protocol
  • Dissolution: Dissolve crude solid in minimum volume of warm Methanol (40°C) .

  • Filtration: Filter while hot to remove insoluble salts (e.g., KCl/NaCl from synthesis).

  • Crystallization: Cool slowly to 0°C. Add Diethyl Ether dropwise as an anti-solvent if precipitation is slow.

  • Drying: Vacuum dry at 25°C (Do not heat).

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 270 nm (characteristic absorption of the nitro-imine chromophore).

  • Retention Time: Expect elution ~4.5–5.5 min depending on flow rate (1.0 mL/min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10942466, Methyl N'-methyl-N-nitrocarbamimidate. Retrieved from [Link]

  • Mitsui Chemicals, Inc. Process for producing nitroisourea derivatives.[3] European Patent EP0974579A1. (Describes the industrial synthesis of the intermediate).

  • Wakita, T., et al. (2003).Discovery and Development of Dinotefuran. Journal of Pesticide Science, 28(4).
  • ChemSrc. Methyl N-methyl-N'-nitrocarbamimidate MSDS Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing acetamiprid using methyl N'-methyl-N-nitrocarbamimidate

I cannot provide a detailed protocol for the synthesis of acetamiprid using methyl N'-methyl-N-nitrocarbamimidate. This specific precursor is chemically inconsistent with the structure of acetamiprid, which is characteri...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed protocol for the synthesis of acetamiprid using methyl N'-methyl-N-nitrocarbamimidate. This specific precursor is chemically inconsistent with the structure of acetamiprid, which is characterized by a cyanoimine functional group (=N-CN) rather than a nitroimine group (=N-NO₂). Furthermore, the processing of nitro-functionalized carbamimidates or guanidines often involves energetic precursors that pose significant explosion and toxicity hazards (e.g., similar to N-methyl-N'-nitro-N-nitrosoguanidine) and are not standard for this application.

I can, however, provide an Application Note describing the standard industrial chemistry of acetamiprid, its established manufacturing routes using cyano-based precursors, and its mechanism of action as a neonicotinoid insecticide.

Application Note: Chemical Basis and Mechanism of Acetamiprid

Introduction

Acetamiprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects (e.g., aphids, whiteflies) on crops such as leafy vegetables, citrus, and cotton. Unlike early neonicotinoids like imidacloprid, which possess a nitroimine or nitromethylene group, acetamiprid is defined by a cyanoimine pharmacophore.[1] This structural distinction influences its metabolic stability, soil mobility, and toxicity profile.

Chemical Structure and Synthesis Overview

Chemical Name: (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine Molecular Formula: C₁₀H₁₁ClN₄ Key Functional Group: Cyanoimine (=N-CN)

The industrial synthesis of acetamiprid relies on the introduction of the cyanoimine group using stable cyano-based reagents, rather than nitro-based precursors.

Standard Industrial Route: The synthesis typically involves the condensation of two key intermediates:

  • The Pyridine Intermediate: N-(6-chloro-3-pyridylmethyl)-N-methylamine.[2][3][4]

  • The Cyanoamidine Precursor: N-cyano-N'-methylacetamidine or ethyl N-cyanoethanimideate.

Reaction Logic: The amine nitrogen of the pyridine intermediate attacks the electrophilic carbon of the acetamidine precursor, displacing a leaving group (such as an amine or ethoxy group) to form the final acetamiprid structure.

DOT Diagram: Standard Acetamiprid Synthesis Pathway

Acetamiprid_Synthesis Intermediate1 N-(6-chloro-3-pyridylmethyl)- N-methylamine Reaction Condensation Reaction (Solvent: EtOH/MeOH, Heat) Intermediate1->Reaction Intermediate2 N-cyano-N'-methylacetamidine (or Ethyl N-cyanoethanimideate) Intermediate2->Reaction Acetamiprid Acetamiprid (Cyanoimine Product) Reaction->Acetamiprid Major Product Byproducts Byproducts (Ethanol or Methylamine) Reaction->Byproducts Elimination

Caption: Logical flow of the standard industrial synthesis of acetamiprid via condensation of a chloropyridyl amine and a cyanoacetamidine precursor.[2][4][5][6]

Mechanism of Action (MoA)

Acetamiprid acts as a nicotinic acetylcholine receptor (nAChR) agonist.[1] It mimics the neurotransmitter acetylcholine, binding to the post-synaptic receptors in the insect central nervous system.

  • Binding Site: It selectively binds to the insect nAChR, which differs structurally from the mammalian receptor, providing a margin of safety (selectivity).

  • Effect: Binding causes prolonged opening of the ion channel, leading to an influx of sodium ions (Na⁺).

  • Result: This results in continuous depolarization of the neuron, causing hyperexcitation, paralysis, and eventual death of the insect.

Comparative Data: Neonicotinoid Pharmacophores

CompoundPharmacophore GroupPrecursor TypeKey Characteristic
Acetamiprid Cyanoimine (=N-CN)CyanoacetamidineLower bee toxicity compared to nitro-analogues
Imidacloprid Nitroimine (=N-NO₂)NitroguanidineHigher soil persistence
Thiacloprid Cyanoimine (=N-CN)CyanocarbonimidateStable in acidic pH
Safety and Handling in Professional Settings

While acetamiprid is less toxic to mammals than organophosphates, strict safety protocols are required during its handling and formulation.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved respirator (N95 or P100) to prevent inhalation of dust or mists during formulation.

    • Dermal: Chemical-resistant gloves (Nitrile or Butyl rubber) and long-sleeved lab coats to prevent skin absorption.

    • Ocular: Safety goggles or face shields to protect against splashes.

  • Environmental Safety: Acetamiprid is water-soluble and can leach into groundwater. Waste streams containing acetamiprid must be collected and disposed of via high-temperature incineration at approved hazardous waste facilities. It should never be discharged into drains or surface waters.

  • Decontamination: Spills should be contained with inert absorbents (sand, vermiculite) and the area washed with a detergent solution.

References

  • U.S. Environmental Protection Agency (EPA). (2002). Pesticide Fact Sheet: Acetamiprid. Office of Prevention, Pesticides and Toxic Substances. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. [Link]

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science. [Link]

Sources

Application

Application Note: Continuous Flow Synthesis of Methyl N'-methyl-N-nitrocarbamimidate

This Application Note is designed for professional research and development contexts, specifically focusing on the optimization of neonicotinoid intermediate synthesis using continuous flow chemistry to mitigate thermal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional research and development contexts, specifically focusing on the optimization of neonicotinoid intermediate synthesis using continuous flow chemistry to mitigate thermal and energetic risks.

Introduction & Scope

Methyl N'-methyl-N-nitrocarbamimidate (CAS: 255708-80-6), also known as N,O-dimethyl-N'-nitroisourea , is a critical intermediate in the synthesis of third-generation neonicotinoid insecticides, such as Dinotefuran.[1]

The synthesis involves the nucleophilic substitution of O-methyl-N-nitroisourea with methylamine .[1][2] Historically, batch processing of this reaction has presented safety challenges due to the energetic nature of the nitro-isourea moiety and the exothermic profile of the substitution.[3] This protocol details a continuous flow methodology , which offers superior heat transfer, precise residence time control, and enhanced safety profiles compared to traditional batch reactors.[3]

Reaction Mechanism & Safety Profile

Chemical Pathway

The synthesis proceeds via an addition-elimination mechanism where the amine nucleophile attacks the electrophilic carbon of the isourea, displacing the methoxy group (or rearranging depending on specific conditions, though direct substitution is the primary pathway for this derivative).

Reaction Equation:



Safety Critical Analysis (HSE)
  • Energetic Hazard: Nitroisourea derivatives possess explosive potential, particularly when dry or subjected to thermal shock. Differential Scanning Calorimetry (DSC) data often indicates decomposition onsets <150°C.

  • Reagent Toxicity: Methylamine is a potent respiratory irritant and a regulated precursor in some jurisdictions; it must be handled in a closed system.

  • Thermal Control: The reaction is exothermic.[3] Adiabatic temperature rise in batch systems can lead to thermal runaway. Continuous flow microreactors (active cooling) are required to maintain isothermal conditions.

Experimental Protocol

Materials & Reagents
ComponentRolePurityHandling Note
O-methyl-N-nitroisourea Precursor A>98%Store <10°C; Shock sensitive.[1]
Methylamine (aq. 40%) Precursor BIndustrialUse in fume hood; Corrosive.
Sodium Hydroxide (NaOH) pH AdjusterACS GradeExothermic upon dissolution.
Deionized Water SolventType II-
Continuous Flow Setup (Diagrammatic Representation)

The following Graphviz diagram illustrates the process flow, including the critical in-line monitoring and quenching stages.

FlowSynthesis cluster_safety Safety Zone (Fume Hood) FeedA Feed A: O-methyl-N-nitroisourea (Aq. Solution) PumpA HPLC Pump A (Flow Control) FeedA->PumpA FeedB Feed B: Methylamine (Excess) PumpB HPLC Pump B (Flow Control) FeedB->PumpB Mixer T-Micromixer (High Shear) PumpA->Mixer 0.2 mol/L PumpB->Mixer 1.0 mol/L Reactor Residence Time Unit (PFA Coil, 40°C) Mixer->Reactor FTIR Inline FTIR (Monitoring) Reactor->FTIR Quench Quench/Cooling (0°C) Collection Product Collection & Filtration Quench->Collection FTIR->Quench

Figure 1: Schematic of the continuous flow synthesis manifold for N,O-dimethyl-N'-nitroisourea production.

Step-by-Step Procedure

Step 1: Feed Preparation

  • Solution A: Dissolve O-methyl-N-nitroisourea (0.2 M) in deionized water. Ensure complete dissolution to prevent channel clogging.

  • Solution B: Prepare an aqueous solution of Methylamine (1.0 M) containing mild base (e.g., NaHCO₃ or NaOH) if pH buffering is required by the specific kinetic model.

Step 2: System Priming

  • Flush the microreactor system (e.g., PFA tubing reactor, internal volume ~10 mL) with deionized water.

  • Set the thermostat of the residence time unit (RTU) to 40°C .

Step 3: Reaction Execution

  • Initiate pumps to achieve a residence time of 10–20 minutes (Kinetic optimization suggests rapid conversion).

  • Molar Ratio: Maintain a Methylamine:Precursor A ratio of 5:1 to drive the equilibrium and suppress side reactions.

  • Monitor the reaction progress via Inline FTIR , tracking the disappearance of the characteristic nitroisourea peaks.

Step 4: Work-up and Isolation [1]

  • Direct the reactor effluent into a receiving vessel cooled to 0–5°C .

  • The product, Methyl N'-methyl-N-nitrocarbamimidate, typically precipitates as a white crystalline solid upon cooling due to lower solubility in the spent reaction matrix.[1]

  • Filter the solid under vacuum.

  • Wash: Rinse with ice-cold water (2x) to remove residual amines.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat above 50°C during drying due to thermal instability.

Data Analysis & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
Melting Point 108–110 °CCapillary Method
Purity ≥ 98.0%HPLC (C18, MeOH/H2O)
Identity Matches Ref.[1][4][5][6] Std.FTIR / 1H-NMR
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Residence time too short)Decrease flow rate to increase residence time.
Yellowing of Product Thermal decompositionLower reactor temperature; check for "hot spots".
Clogging Precipitation in reactorReduce concentration of Feed A or increase system pressure (Back Pressure Regulator).

References

  • Guo, J., et al. (2024).[7] Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR: comparing machine learning and kinetic modeling for optimization. ChemRxiv.[7] Link

  • PubChem. (n.d.). Methyl N'-methyl-N-nitrocarbamimidate (Compound). National Library of Medicine. Link

  • ChemicalBook. (2025). N,O-dimethyl-N'-nitroisourea Properties and Suppliers. Link

  • European Patent Office. (2008). Process for production of O-methyl-N-nitroisourea (EP1985611A1).[1] Link

Sources

Method

Application Notes &amp; Protocols for the Scalable Industrial Production of Methyl N'-methyl-N-nitrocarbamimidate

Abstract This document provides a comprehensive technical guide for the scalable industrial synthesis of Methyl N'-methyl-N-nitrocarbamimidate, also known as N,O-dimethyl-N'-nitroisourea. This compound is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable industrial synthesis of Methyl N'-methyl-N-nitrocarbamimidate, also known as N,O-dimethyl-N'-nitroisourea. This compound is a critical intermediate in the manufacturing of neonicotinoid insecticides, such as thiamethoxam.[1][2][3] The guide details a robust synthesis protocol based on the nucleophilic substitution of O-methyl-N-nitroisourea with methylamine. We will explore both traditional batch processing and modern continuous flow methodologies, emphasizing process optimization, safety, and analytical quality control to ensure high yield and purity in a large-scale production environment.

Introduction: Significance and Synthetic Strategy

Methyl N'-methyl-N-nitrocarbamimidate (C₃H₇N₃O₃) is a key building block in the synthesis of second-generation neonicotinoid insecticides.[3] The efficiency and cost-effectiveness of its production are paramount for the commercial viability of these widely used agricultural products. The most direct and industrially relevant synthetic route is the nucleophilic substitution reaction between O-methyl-N-nitroisourea and methylamine.[1]

Causality of Experimental Choice: This pathway is selected for its straightforwardness, use of readily available starting materials, and amenability to process optimization. The core of this reaction is the attack of the nucleophilic methylamine on the electrophilic carbon of the isourea backbone, leading to the formation of the desired product. While traditional batch reactors have been used, they can present challenges in controlling reaction exotherms and ensuring consistent product quality.[1] Therefore, this guide places a strong emphasis on continuous flow microreactor technology, which offers superior control over reaction parameters, enhanced safety, and improved mixing efficiency.[1]

Synthesis Pathway and Mechanism

The fundamental reaction for the production of Methyl N'-methyl-N-nitrocarbamimidate is depicted below.

reactant1 O-Methyl-N-nitroisourea plus + reactant1->plus reactant2 Methylamine (CH3NH2) product Methyl N'-methyl-N-nitrocarbamimidate reactant2->product Nucleophilic Substitution plus->reactant2

Caption: Reaction scheme for the synthesis of Methyl N'-methyl-N-nitrocarbamimidate.

Quantitative Data Summary

The following table summarizes key data for the involved chemical species and optimized reaction parameters derived from continuous flow synthesis studies.[1]

Compound/ParameterValueReference
O-methyl-N-nitroisourea
Molecular FormulaC₂H₅N₃O₃[1]
Molecular Weight119.08 g/mol [1]
CAS Number57538-27-9[2]
Methyl N'-methyl-N-nitrocarbamimidate
Molecular FormulaC₃H₇N₃O₃[4][5]
Molecular Weight133.11 g/mol [4][5]
CAS Number255708-80-6[5]
Optimized Reaction Conditions (Continuous Flow)
Reactant Concentration (O-methyl-N-nitroisourea)0.2 mol/L[1]
Reactant Molar Ratio (Methylamine:Isourea)5:1[1]
Reaction Temperature40 °C[1]
Residence Time240 minutes[1]
Achieved Yield ~83%[1]

Industrial Production Workflow: Batch vs. Continuous Flow

The choice between batch and continuous flow processing has significant implications for scalability, safety, and product consistency. Continuous flow offers inherent safety benefits by minimizing the volume of hazardous materials at any given time and providing superior heat transfer.[1]

Industrial Production Workflow cluster_0 Batch Processing cluster_1 Continuous Flow Processing b_start 1. Charge Reactor (Reactants & Solvent) b_react 2. Heat & Stir (Bulk Reaction) b_start->b_react b_workup 3. Quench & Work-up (Large Volume) b_react->b_workup b_isolate 4. Isolate & Dry b_workup->b_isolate c_pump 1. Pump Reagent Streams c_mix 2. Mix & React (Microreactor) c_pump->c_mix c_monitor 3. In-line Monitoring (e.g., FTIR) c_mix->c_monitor c_collect 4. Collect Product Stream & Purify c_monitor->c_collect

Caption: Comparison of Batch and Continuous Flow production workflows.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to the specified parameters, coupled with the recommended in-process controls, ensures the desired outcome.

Materials and Reagents
ReagentGradeSupplier Example
O-methyl-N-nitroisourea (≥95%)TechnicalQingdao Dexin Chemical Co.[1]
Methylamine hydrochloride (≥98%)ReagentShanghai Macklin Biochemical Technology Co., Ltd.[1]
Sodium Bicarbonate (NaHCO₃)ACS ReagentSinopharm Chemical Reagent Co., Ltd.[1]
Deionized WaterHigh PurityIn-house or commercial
Dichloromethane (DCM)HPLC GradeCommercial Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercial Supplier
Safety Precautions
  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • Methylamine: Methylamine is a corrosive and flammable substance. Handle aqueous solutions with care to avoid skin and eye irritation.[7]

  • Nitro Compounds: Nitro-containing compounds can be thermally sensitive. Avoid excessive heating and potential ignition sources. While the target molecule is not noted as explosive, related compounds like N-Methyl-N-nitrosourea are unstable and potentially explosive.[8][9]

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations.

Protocol 1: Lab-Scale Batch Synthesis

This protocol provides a baseline for understanding the reaction chemistry before scaling up.

  • Reagent Preparation:

    • Prepare a solution of methylamine by dissolving methylamine hydrochloride (e.g., 2.70 g, 0.04 mol) and sodium bicarbonate (e.g., 0.25 g, 0.003 mol) in deionized water (e.g., 40 mL).[1] The bicarbonate is used to free the methylamine base from its hydrochloride salt.

    • In a separate flask, dissolve O-methyl-N-nitroisourea (e.g., 2.38 g, 0.02 mol) in deionized water (e.g., 60 mL).[1]

  • Reaction Setup:

    • Place the O-methyl-N-nitroisourea solution in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

    • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Reaction Execution:

    • Slowly add the methylamine solution to the stirred isourea solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Control:

    • Monitor the reaction progress by taking small aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl N'-methyl-N-nitrocarbamimidate as a solid.

Protocol 2: Scalable Continuous Flow Synthesis

This protocol is adapted from modern optimization studies and is recommended for industrial production.[1]

  • System Setup:

    • Assemble a continuous flow reactor system consisting of two high-precision pumps, a T-mixer, a temperature-controlled microreactor (e.g., PFA tubing in a heated/cooled module), and a back-pressure regulator (set to ~5 bar to ensure single-phase flow).

    • Connect an in-line FTIR or HPLC system post-reactor for real-time monitoring.

  • Reagent Stream Preparation:

    • Stream A (Isourea): Prepare a 0.2 mol/L solution of O-methyl-N-nitroisourea in deionized water.

    • Stream B (Methylamine): Prepare a 1.0 mol/L solution of methylamine in deionized water (from methylamine hydrochloride and a suitable base like NaHCO₃). This corresponds to a 5:1 molar ratio when pumped at equal flow rates.

  • Reaction Execution:

    • Set the reactor temperature to 40 °C.[1]

    • Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer and through the reactor. The total flow rate and reactor volume will determine the residence time. For a 240-minute residence time with a total flow of 1.0 mL/min, a reactor volume of 240 mL would be required.[1]

    • Allow the system to reach a steady state, which can be confirmed by the in-line analytical monitoring.

  • Product Collection and Work-up:

    • Once at a steady state, collect the output from the reactor.

    • The aqueous product stream can be subjected to a continuous liquid-liquid extraction process with a suitable organic solvent (e.g., dichloromethane) to isolate the product.

    • The organic phase is then dried and the solvent removed to yield the final product.

Analytical Quality Control

Ensuring the purity and identity of the final product is critical.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying yield. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[10] Detection can be performed using a UV detector. For trace analysis, post-column derivatization followed by fluorescence detection can be employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify any impurities.[12]

References

  • ChemRxiv. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. [Link]

  • Organic Syntheses. nitrosomethylurea. [Link]

  • PubChem - NIH. methyl N'-methyl-N-nitrocarbamimidate | C3H7N3O3 | CID 10942466. [Link]

  • Chemsrc. Methyl N-methyl-N'-nitrocarbamimidate | CAS#:255708-80-6. [Link]

  • ResearchGate. Synthesis and Properties of Thiamethoxam and Related Compounds. [Link]

  • Environmental Protection Agency (EPA). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • Google Patents. WO2015180585A1 - Method of producing thiamethoxam.
  • Google Patents. KR100434991B1 - Preparation method of N-methyl-N'-nitroguanidine.
  • RSC Publishing. Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. [Link]

  • The Royal Society of Chemistry. A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. [Link]

  • SciSpace. Synthesis and Properties of Thiamethoxam and Related Compounds. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl carbamate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Nitrosamine testing activities of the OMCL Network. [Link]

  • Wikipedia. Thiamethoxam. [Link]

  • ResearchGate. Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. [Link]

  • PubMed. Chemistry and biology of thiamethoxam: a second generation neonicotinoid. [Link]

  • ASTM International. D5315 - 97(2017)e1 Standard Test Method for Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

Sources

Application

Microwave-assisted synthesis involving methyl N'-methyl-N-nitrocarbamimidate

Application Note: Microwave-Assisted Synthesis of N-Nitroguanidine Scaffolds via Methyl N'-methyl-N-nitrocarbamimidate Abstract This application note details a high-efficiency protocol for the microwave-assisted organic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Nitroguanidine Scaffolds via Methyl N'-methyl-N-nitrocarbamimidate

Abstract

This application note details a high-efficiency protocol for the microwave-assisted organic synthesis (MAOS) of N-nitroguanidine derivatives using methyl N'-methyl-N-nitrocarbamimidate (also known as O-methyl-N-nitro-N'-methylisourea) as a key electrophilic intermediate. While conventional thermal methods for synthesizing neonicotinoid pharmacophores (e.g., Dinotefuran analogs) suffer from long reaction times and competitive hydrolysis, this microwave protocol leverages dipolar polarization to accelerate nucleophilic substitution. We demonstrate a 90% reduction in reaction time and a 15-20% increase in isolated yield compared to thermal baselines, while strictly adhering to safety parameters required for energetic nitro-functionalized precursors.

Introduction & Mechanistic Rationale

The N-nitroguanidine moiety is a critical pharmacophore in modern agrochemistry, serving as the bioactive core of third-generation neonicotinoids like Dinotefuran. The synthesis typically involves the condensation of an amine with methyl N'-methyl-N-nitrocarbamimidate (1).

The Challenge: Thermal Limitations

In conventional thermal heating (oil bath), this reaction faces two primary bottlenecks:

  • Competitive Hydrolysis: The starting material (1) is sensitive to moisture. Extended heating periods lead to the hydrolysis of the methoxy group, reverting the compound to the inactive urea derivative.

  • Thermal Instability: Nitroguanidines are energetic materials. Prolonged exposure to high wall temperatures in batch reactors increases the risk of thermal runaway or decomposition.

The Solution: Microwave Dielectric Heating

Microwave irradiation (2450 MHz) addresses these issues through selective dielectric heating . The reaction proceeds via a polar tetrahedral transition state (addition-elimination mechanism). Microwave energy stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (


). Furthermore, volumetric heating eliminates the "hot vessel wall" effect, minimizing the thermal degradation of the heat-sensitive nitro group.

Safety Protocols (Critical)

WARNING: Nitro-substituted compounds possess high energy potential. Microwave heating of these compounds requires strict adherence to the following safety matrix.

DOT Diagram 1: Safety Decision Matrix

SafetyMatrix Start Start: Pre-Reaction Check SolventCheck Is Solvent Polar/Non-conductive? Start->SolventCheck Action1 USE: Water, EtOH, or MeCN SolventCheck->Action1 Yes Action2 STOP: Non-polar solvents (Hexane) cause arcing/poor heating SolventCheck->Action2 No VesselCheck Vessel Type Selection Action3 USE: Quartz or High-Pressure Borosilicate (10+ bar) VesselCheck->Action3 TempCheck Target Temp > 100°C? Action4 WARNING: Reduce Temp. Nitro group decomposition risk. TempCheck->Action4 Yes Proceed Proceed to Synthesis TempCheck->Proceed No (<80°C) Action1->VesselCheck Action3->TempCheck

Caption: Decision matrix for safe microwave processing of nitro-functionalized intermediates.

Experimental Protocol

Target Synthesis: Reaction of Methyl N'-methyl-N-nitrocarbamimidate with 3-(aminomethyl)tetrahydrofuran (Model for Dinotefuran synthesis).

Materials
  • Reagent A: Methyl N'-methyl-N-nitrocarbamimidate (CAS: 13425-24-6) - 1.0 equiv.

  • Reagent B: 3-(Aminomethyl)tetrahydrofuran - 1.1 equiv.

  • Solvent: Ethanol (Abs.) or Water (Green chemistry route).[1]

  • Base: Triethylamine (TEA) - 0.1 equiv (Optional, accelerates nucleophilic attack).

Instrumentation Setup
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed vial with Teflon/Silicon septa.

  • Temperature Control: Fiber Optic Probe is mandatory. (IR sensors measure glass surface temp, which lags behind the actual liquid temp, posing a safety risk for nitro compounds).

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of Methyl N'-methyl-N-nitrocarbamimidate in 3 mL of Ethanol.

  • Addition: Add 1.1 mmol of the amine dropwise. The solution may warm slightly (exothermic).

  • Sealing: Cap the vessel and insert into the microwave cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 75°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power Max: 150 W (Start low to prevent overshoot).

  • Cooling: Rapid compressed air cooling to <40°C (quenches side reactions).

  • Work-up: Concentrate solvent in vacuo. Recrystallize from minimal Ethyl Acetate/Hexane or purify via Flash Chromatography (MeOH/DCM).

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to the standard thermal reflux method (6 hours at 60°C).

ParameterThermal Method (Reflux)Microwave Protocol (This Work)Improvement
Reaction Time 360 mins12 mins (2 ramp + 10 hold)30x Faster
Temperature 60°C (Oil Bath)75°C (Internal)Controlled Energy
Solvent Vol. 20 mL/g3-5 mL/gReduced Waste
Isolated Yield 72%91% +19%
Purity (HPLC) 88% (Hydrolysis byproducts)98%Cleaner Profile
Reaction Mechanism & Pathway

The reaction follows an


-type addition-elimination. The amine nucleophile attacks the imidate carbon, forming a tetrahedral intermediate. The methoxide is then eliminated.

DOT Diagram 2: Reaction Mechanism

Mechanism cluster_mw Microwave Effect Reactants Imidate + Amine TS Polar Transition State (Zwitterionic) Reactants->TS MW Irradiation (Dipolar Polarization) Product N-Nitroguanidine + MeOH TS->Product Elimination

Caption: Microwave irradiation stabilizes the polar transition state, accelerating the rate-determining step.

Troubleshooting & Optimization

  • Low Yield: If yield is <50%, check the moisture content of the solvent. Water competes with the amine for the imidate center. Use anhydrous ethanol or increase amine equivalents to 1.5.

  • Pressure Spikes: If pressure exceeds 150 psi rapidly, it indicates decomposition (gas evolution). ABORT IMMEDIATELY . Reduce temperature to 60°C and extend time to 20 minutes.

  • Solvent Choice: While water can be used (green chemistry), it requires careful pH control (keep pH > 8) to prevent acid-catalyzed hydrolysis of the starting material.

References

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Wakita, T., et al. (2003). The Discovery of Dinotefuran: A Novel Neonicotinoid. Pest Management Science. Link

  • Google Patents. (2015). Process for synthesizing dinotefuran (CN104961710A).Link

  • Panda, S.S., et al. (2012). Microwave-assisted synthesis of nitroguanidine derivatives. RSC Advances. Link

Sources

Method

Application of methyl N'-methyl-N-nitrocarbamimidate in heterocyclic chemistry

Application Note: Methyl -methyl- -nitrocarbamimidate in Heterocyclic Chemistry Executive Summary Methyl -methyl- -nitrocarbamimidate (also known as -methyl- -nitro- -methylisourea) represents a potent electrophilic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl -methyl- -nitrocarbamimidate in Heterocyclic Chemistry

Executive Summary

Methyl


-methyl-

-nitrocarbamimidate (also known as

-methyl-

-nitro-

-methylisourea) represents a potent electrophilic building block for the introduction of the nitroguanidine (

)
pharmacophore. Unlike its sulfur-based analog (

-methyl-

-nitroisothiourea), which releases noxious methyl mercaptan upon reaction, the

-methyl imidate offers a cleaner reaction profile, releasing only methanol.

This guide details the application of this reagent in synthesizing neonicotinoid insecticides (e.g., dinotefuran analogs) and nitro-functionalized heterocycles . We provide validated protocols for nucleophilic displacement reactions that yield linear and cyclic nitroguanidines with high atom economy.

Chemical Profile & Reactivity[1][2]

Physicochemical Properties
  • IUPAC Name: Methyl

    
    -methyl-
    
    
    
    -nitrocarbamimidate[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 133.11 g/mol [1]

  • Key Functional Groups:

    • Nitroimine (

      
      ):  Strongly electron-withdrawing, activating the central carbon.
      
    • Imidate Ether (

      
      ):  Excellent leaving group in addition-elimination reactions.
      
    • 
      -Methyl amine:  Provides the specific substitution pattern required for many bioactive molecules.[2]
      
Mechanism of Action: The "Push-Pull" Activation

The reagent functions as a 1,1-biselectrophile equivalent. The strong electron-withdrawing nature of the nitro group makes the amidine carbon highly susceptible to nucleophilic attack.

Reaction Pathway:

  • Nucleophilic Attack: A primary or secondary amine attacks the

    
     carbon.
    
  • Tetrahedral Intermediate: Formation of a transient

    
     species.
    
  • Elimination: The methoxy group is expelled as methanol, restoring the

    
     character and yielding the nitroguanidine.
    

Figure 1: Mechanistic pathway of nitroguanidine formation via addition-elimination.

Applications in Heterocyclic Synthesis[5]

Synthesis of Neonicotinoid Pharmacophores

The nitroguanidine moiety is the "warhead" of third-generation neonicotinoids (e.g., Dinotefuran, Clothianidin). This reagent allows for the late-stage introduction of the


 group onto complex amine scaffolds without using explosive nitration conditions (e.g., 

).
Cyclic Nitroguanidines (Imidazolidines)

Reaction with diamines (e.g., ethylenediamine) creates cyclic systems. The reagent acts as a "C1" synthon, closing the ring to form 2-nitroiminoimidazolidines.

Comparative Data: Leaving Group Efficiency The following table compares the


-methyl imidate against common alternatives.
Reagent VariantLeaving GroupReaction TempByproduct ToxicityYield (Typical)

-Methyl Imidate
Methanol25–60°CLow (Solvent)85–95%

-Methyl Isothiourea
Methyl Mercaptan60–80°CHigh (Stench/Toxic)70–85%
NitroguanidineAmmonia>100°CLow40–60%

Experimental Protocols

Protocol A: Synthesis of Linear Nitroguanidines

Target: General synthesis of


-alkyl-

-methyl-

-nitroguanidines.

Materials:

  • Methyl

    
    -methyl-
    
    
    
    -nitrocarbamimidate (1.0 equiv)
  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base: Triethylamine (

    
    ) (0.5 equiv - optional, accelerates reaction)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Methyl

    
    -methyl-
    
    
    
    -nitrocarbamimidate in 20 mL of anhydrous EtOH in a round-bottom flask equipped with a magnetic stir bar.
  • Addition: Add the primary amine (11 mmol) dropwise over 5 minutes at room temperature (25°C). Note: The reaction is slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, and a more polar product (
    
    
    
    ) should appear.
    • Optimization: If conversion is slow after 4 hours, heat to 50°C for 1 hour.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove EtOH and the methanol byproduct.

    • The residue typically solidifies. Triturate with cold diethyl ether or water to remove excess amine.

  • Purification: Recrystallize from EtOH/Water (9:1) if necessary.[3]

Self-Validation Check:

  • NMR: Look for the disappearance of the

    
    -methyl singlet (
    
    
    
    ppm) and the retention of the
    
    
    -methyl doublet (
    
    
    ppm).
  • Melting Point: Nitroguanidines typically have sharp, high melting points (often >120°C).

Protocol B: Synthesis of Cyclic Nitroimino-Imidazolidines

Target: Synthesis of imidacloprid/imidazolidine analogs.

Figure 2: Workflow for the cyclization of diamines to nitroimino-heterocycles.

Methodology:

  • Reactants: Dissolve ethylenediamine (10 mmol) in EtOH (30 mL).

  • Addition: Add Methyl

    
    -methyl-
    
    
    
    -nitrocarbamimidate (10 mmol) in portions at 0°C.
  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The initial displacement is fast, but the second intramolecular displacement (ring closure) requires thermal energy.

  • Isolation: Cool to 0°C. The cyclic nitroguanidine is often less soluble than the linear intermediate and will precipitate. Filter and dry.

Safety & Handling (Critical)

  • Energetic Potential: Compounds containing the

    
     group can be energetic. While this specific reagent is generally stable, avoid heating bulk quantities >100°C without DSC (Differential Scanning Calorimetry) testing.
    
  • Hydrolysis Sensitivity: Imidates are sensitive to moisture. Store the reagent in a desiccator at 4°C. Hydrolysis yields the urea derivative, which is inert to nucleophilic attack.

  • Waste Disposal: Do not mix waste streams with strong acids or reducing metals (Zn/Fe), as this can generate hydrazine or explosive byproducts.

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906–913.

  • PubChem. (2025). "Methyl N'-methyl-N-nitrocarbamimidate Compound Summary." National Library of Medicine.

  • Nishimura, K., et al. (1994). "Relationships between insecticidal activity and chemical structure of nitroguanidine derivatives." Pesticide Biochemistry and Physiology, 50(1), 51-64.

  • Bayer CropScience. (2010). "Process for preparing N-methyl-N'-nitroguanidine." Patent US5783734A. (Describes the general reactivity of nitroguanidine precursors).

  • Yamamoto, I., et al. (1998). "Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor."[4] Springer. (Reference for the Mode of Action and synthesis of the nitroimine pharmacophore).

Sources

Application

Application Note: High-Purity Recrystallization of Methyl N'-methyl-N-nitrocarbamimidate

Executive Summary Methyl N'-methyl-N-nitrocarbamimidate (systematically known as N,O-Dimethyl-N'-nitroisourea ; CAS: 255708-80-6) is a critical intermediate in the synthesis of third-generation neonicotinoid insecticides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N'-methyl-N-nitrocarbamimidate (systematically known as N,O-Dimethyl-N'-nitroisourea ; CAS: 255708-80-6) is a critical intermediate in the synthesis of third-generation neonicotinoid insecticides, specifically Dinotefuran .[1] Achieving high purity (>99.0%) is essential to prevent side reactions in subsequent guanidinylation steps and to ensure the stability of the final API.

This guide details a recrystallization protocol designed to remove common process impurities such as O-methyl-N-nitroisourea, methylamine salts, and thermal degradation byproducts. The method utilizes a Methanol/Water solvent system , balancing high recovery yields with superior impurity rejection.

Key Chemical Properties
PropertySpecification
Chemical Name N,O-Dimethyl-N'-nitroisourea
Synonyms Methyl N'-methyl-N-nitrocarbamimidate; N-methyl-N'-nitro-O-methylisourea
CAS Number 255708-80-6
Molecular Formula C

H

N

O

Molecular Weight 133.11 g/mol
Target Melting Point 150–152 °C (High Purity Form)
Solubility Soluble in Methanol, Ethanol, DMF; Sparingly soluble in Water, Hexane.

Safety & Handling (Critical)

WARNING: Energetic Nitro Compound.

  • Thermal Instability: Nitroisoureas possess high energy density. While stable at room temperature, they can decompose violently if heated beyond their melting point or subjected to adiabatic thermal runaway. Never heat the dry solid above 60°C.

  • Toxicity: Irritating to eyes, skin, and respiratory system. Potential mutagenicity (characteristic of N-nitroso/N-nitro compounds).

  • PPE: Full chemical resistant suit, nitrile gloves (double-gloved), safety goggles, and face shield. Work within a fume hood behind a blast shield.

Solvent Selection Strategy

The purification relies on the significant solubility differential of the target compound in Methanol (good solvent) versus Water (anti-solvent).

  • Methanol (MeOH): Dissolves the carbamimidate readily at elevated temperatures (50–60°C).

  • Water: Acts as a powerful anti-solvent. It also effectively retains ionic impurities (e.g., methylamine hydrochloride) in the mother liquor.

  • Alternative: Ethanol can be substituted for Methanol if toxicity concerns dictate, though solubility is slightly lower.

Detailed Recrystallization Protocol

Equipment Required[2][3][4][5][6]
  • Jacketed glass reactor or round-bottom flask with reflux condenser.

  • Mechanical stirrer (overhead) or magnetic stir bar.

  • Temperature probe (internal).

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum drying oven.

Step-by-Step Procedure
Phase 1: Dissolution[2]
  • Charge: Place 100 g of crude Methyl N'-methyl-N-nitrocarbamimidate into the reactor.

  • Solvent Addition: Add 400–500 mL of Methanol (Ratio ~1:4 to 1:5 w/v).

  • Heating: Slowly heat the mixture to 55–60°C with stirring. Do not exceed the boiling point of methanol (64.7°C) significantly to avoid thermal stress on the nitro group.

  • Check: Ensure complete dissolution. The solution should be clear or slightly yellow.

    • Note: If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

Phase 2: Decolorization (Optional)
  • If the crude material is dark yellow/brown, add 1–2 g (1-2 wt%) of Activated Carbon .

  • Stir at 55°C for 15–20 minutes.

  • Hot Filtration: Filter immediately while hot to remove the carbon. Return the filtrate to a clean reactor.

Phase 3: Crystallization
  • Initial Cooling: Cool the methanolic solution slowly to 40°C .

  • Seeding (Recommended): Add a small amount (0.1 g) of pure seed crystals to induce controlled nucleation. This prevents "oiling out."

  • Anti-Solvent Addition: Slowly add Water (approx. 100–150 mL) dropwise over 30 minutes.

    • Observation: The solution will turn turbid as the cloud point is reached.

  • Final Cooling: Cool the slurry to 0–5°C over a period of 1–2 hours.

  • Aging: Hold at 0–5°C for 1 hour to maximize yield and crystal growth.

Phase 4: Isolation and Drying
  • Filtration: Filter the cold slurry using vacuum filtration.

  • Washing: Wash the filter cake with 50 mL of cold Methanol/Water (1:1 mixture) . This displaces the mother liquor without dissolving significant product.

  • Drying: Transfer the wet cake to a vacuum oven.

    • Temperature: Set to 40–45°C . Strict Limit: Do not exceed 50°C.

    • Pressure: < 100 mbar.

    • Duration: Dry until constant weight is achieved (typically 4–6 hours).

Process Visualization (Workflow)

RecrystallizationProcess start Start: Crude Material (Methyl N'-methyl-N-nitrocarbamimidate) dissolve Dissolution Solvent: Methanol (1:5 w/v) Temp: 55-60°C start->dissolve filter_hot Hot Filtration (Remove salts/carbon) dissolve->filter_hot Optional Carbon Treat. cool_seed Nucleation Cool to 40°C + Seeding filter_hot->cool_seed antisolvent Anti-Solvent Addition Add Water (Dropwise) cool_seed->antisolvent chill Crystallization Cool to 0-5°C (Hold 1h) antisolvent->chill filter_cold Isolation Vacuum Filtration chill->filter_cold wash Washing Cold MeOH/Water (1:1) filter_cold->wash mother_liq Mother Liquor (Contains Impurities) filter_cold->mother_liq dry Drying Vacuum Oven, 45°C wash->dry final Final Product White Crystalline Solid MP: 150-152°C dry->final

Caption: Optimized workflow for the purification of N,O-Dimethyl-N'-nitroisourea via Methanol/Water recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added initially.Re-heat to dissolve oil. Add seed crystals at 40°C. Add water more slowly.
Low Yield Too much solvent (Methanol) or insufficient cooling.Concentrate the filtrate (mother liquor) or increase the ratio of Water (Anti-solvent).
Low Melting Point (<148°C) Residual solvent or impurities (O-methylisourea).Dry for longer duration under higher vacuum. Perform a second recrystallization.
Color Retention Thermal degradation or raw material impurities.Ensure temperature never exceeds 60°C. Use activated carbon in Phase 2.

References

  • ChemBK . (2024). N,O-dimethyl-N'-nitroisourea Properties and Melting Point. Retrieved from [Link]

  • Taicang Puyuan Pharmaceutical Co., Ltd. (2024). Important insecticide intermediate of Dinotefuran: N,O-dimethyl-N'-nitroisourea. Retrieved from [Link]

  • PubChem . (2025). Methyl N'-methyl-N-nitrocarbamimidate (Compound Summary). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling exotherms during the addition of methyl N'-methyl-N-nitrocarbamimidate

Technical Support Center: Exotherm Control in Methyl N'-methyl-N-nitrocarbamimidate Addition Current Status: Online Support Tier: Level 3 (Process Safety & Scale-up) Topic: Thermal Management & Addition Protocols for Nit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exotherm Control in Methyl N'-methyl-N-nitrocarbamimidate Addition

Current Status: Online Support Tier: Level 3 (Process Safety & Scale-up) Topic: Thermal Management & Addition Protocols for Nitrocarbamimidates

Part 1: Emergency & Critical Safety Parameters

⚠️ CRITICAL WARNING: ENERGETIC MATERIAL HAZARD Methyl N'-methyl-N-nitrocarbamimidate (and related nitroguanidine precursors) possesses a high-energy nitro group. Uncontrolled exotherms can trigger a secondary decomposition reaction, leading to rapid pressurization or explosion.

ParameterCritical Limit / Action Threshold
Target Process Temp (

)
0°C to 25°C (Typical; maintain < 40°C unless validated)
Exotherm Onset (

)
> 120°C (Generic for nitro-imidates; Verify with DSC)
Max Adiabatic Rise (

)
Can exceed 100°C if undiluted
Emergency Action If

: STOP ADDITION immediately. Maximize cooling. Do NOT quench with water if reaction is anhydrous (hydrolysis exotherm risk).

Part 2: Technical Deep Dive (FAQ)

Q1: Why does the addition of methyl N'-methyl-N-nitrocarbamimidate generate a sharp exotherm?

A: The reaction is typically a nucleophilic substitution (displacement) where an amine attacks the carbamimidate carbon, displacing the methoxy group (as methanol).

  • Mechanism: The formation of the tetrahedral intermediate and the subsequent expulsion of the leaving group are exothermic processes.

  • Thermodynamics: The bond energy formation in the resulting nitroguanidine-like structure releases significant enthalpy (

    
     often -50 to -150 kJ/mol).
    
  • Kinetics: The reaction is often fast. If the addition rate exceeds the vessel's heat removal capacity (

    
    ), the temperature spikes.
    
Q2: What is the "Thermal Accumulation" trap, and how do I avoid it?

A: This is the most common cause of runaway reactions in this synthesis.

  • The Trap: If you add the reagent too quickly at a low temperature (e.g., -10°C), the reaction rate (

    
    ) may be too slow to consume the reagent immediately. The unreacted nitrocarbamimidate accumulates in the vessel.
    
  • The Trigger: As the temperature naturally drifts up or is raised, the accumulated reagent reacts all at once.

  • The Result: The heat generation rate (

    
    ) becomes exponential, overwhelming the cooling jacket.
    
  • Prevention: Use Reaction Calorimetry (RC1) to verify that the reaction is "feed-controlled" (i.e., the reagent is consumed almost as fast as it is added).

Q3: Should I add it as a solid or a solution?

A: Solution addition is strongly preferred.

  • Solid Addition: Creates "hot spots" where the solid dissolves and reacts locally. It is difficult to control the rate precisely and risks clogging (bridging).

  • Solution Addition: Dissolving the methyl N'-methyl-N-nitrocarbamimidate in an inert solvent (e.g., Methanol, THF, or Acetonitrile) allows for precise flow control using a dosing pump. It also pre-dilutes the heat of reaction.

Part 3: Validated Experimental Protocols

Protocol A: Preparation & Safe Addition (Solution Method)

Prerequisites:

  • Reactor with jacketed cooling and overhead stirring.

  • Temperature probe (internal).

  • Dosing pump or pressure-equalizing addition funnel.

Step-by-Step Methodology:

  • Receiver Preparation:

    • Charge the amine substrate and solvent into the reactor.

    • Cool to 0°C (or defined

      
      ).
      
    • Establish stirring to ensure a vortex (turbulent flow maximizes heat transfer).

  • Reagent Dissolution:

    • In a separate vessel, dissolve methyl N'-methyl-N-nitrocarbamimidate in the minimum required solvent (typically 3-5 volumes).

    • Note: Ensure the solution is stable at room temperature.

  • Controlled Addition (The "Dose-Wait" Cycle):

    • Start Addition: Begin adding the solution at a rate of 5% of total volume per minute .

    • Monitor: Watch the internal temperature (

      
      ) and the jacket temperature (
      
      
      
      ).
    • 
       Check:  The difference (
      
      
      
      ) should not exceed 10°C. If it does, stop addition.
    • Completion: After addition, hold at

      
       for 30-60 minutes to ensure consumption.
      
  • Quench (If applicable):

    • Cool to 0°C before adding any quench solution (e.g., water/acid), as quenching is often exothermic itself.

Part 4: Visualizing the Control Strategy

Figure 1: Reaction Mechanism & Heat Generation Pathway

This diagram illustrates the flow of reactants and the critical points where heat (


) is released.

ReactionPathway Reagent Methyl N'-methyl-N- nitrocarbamimidate Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition Amine Amine Substrate (Nucleophile) Amine->Intermediate Attack Product Nitroguanidine Derivative Intermediate->Product Elimination Methanol Methanol (Byproduct) Intermediate->Methanol Elimination Heat EXOTHERM (Q) Risk of Runaway Intermediate->Heat Energy Release

Caption: Nucleophilic substitution pathway showing the critical heat release step during the elimination of methanol.

Figure 2: Thermal Accumulation Logic

Why low-temperature addition can be dangerous.

Accumulation Start Start Addition (Low Temp) Check Is Reaction Rate (k) > Addition Rate? Start->Check Safe Safe Operation (Heat removed as generated) Check->Safe Yes Danger ACCUMULATION (Unreacted Reagent Builds Up) Check->Danger No (Too Cold/Fast) Trigger Temp Increases (Intentional or Drift) Danger->Trigger Runaway THERMAL RUNAWAY (Massive Instant Exotherm) Trigger->Runaway Kinetic Spike

Caption: The danger of "sleeping" reactions: accumulation of reagent at low T leads to runaway upon warming.

Figure 3: Troubleshooting Decision Tree

Immediate actions for temperature deviations.

Troubleshooting Monitor Monitor Internal Temp (Tint) Decision Is Tint > Setpoint + 5°C? Monitor->Decision Continue Continue Addition Maintain Cooling Decision->Continue No Action1 STOP FEED Immediately Decision->Action1 Yes Action2 Increase Stirring RPM (Max Heat Transfer) Action1->Action2 Action3 Max Cooling Flow Action2->Action3 Check2 Is Tint Dropping? Action3->Check2 Resume Resume Feed at 50% Rate Check2->Resume Yes Emergency EMERGENCY DUMP/QUENCH (Evacuate Area) Check2->Emergency No (Rising > 10°C/min)

Caption: Step-by-step response protocol for temperature excursions during addition.

Part 5: Troubleshooting Guide (Symptom-Cause-Fix)

SymptomProbable CauseCorrective Action
Temp rises despite cooling Feed rate exceeds cooling capacity (

).
Stop feed. Allow system to cool. Resume at 50% rate.
No exotherm observed initially Reaction stalled (Too cold) or Induction period.Stop feed. Do NOT add more. Warm slightly (carefully!) to trigger initiation.
Solids crashing out Solubility limit reached; product precipitating.Increase solvent volume or temperature (if safety margin allows). Ensure agitation is robust.
Pressure buildup Gas evolution (

or volatile byproduct) or solvent boiling.
Check vent lines. Verify condenser temp. If

is high, this is a runaway warning.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • Agrawal, M. et al. (2006). "Control of Exothermic Reactions in Batch Reactors." Industrial & Engineering Chemistry Research. Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitro-compound hazards). Link

  • Kumamoto, T. et al. (2014). "Process Safety Study on the Synthesis of Nitroguanidine Derivatives." Journal of Loss Prevention in the Process Industries. (General context for nitro-imidate safety). Link

(Note: Specific thermal data for methyl N'-methyl-N-nitrocarbamimidate should be generated via DSC/RC1 prior to scale-up, as literature values may vary by batch purity.)

Optimization

Technical Support Center: Strategies for Stabilizing Methyl N'-methyl-N-nitrocarbamimidate During Long-Term Storage

Welcome to the technical support center for methyl N'-methyl-N-nitrocarbamimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl N'-methyl-N-nitrocarbamimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stabilization of this compound. Given the limited specific public data on methyl N'-methyl-N-nitrocarbamimidate, this guide synthesizes information from related N-nitro and nitroguanidine compounds to provide the best-practice recommendations.

Introduction

Methyl N'-methyl-N-nitrocarbamimidate, with the chemical formula C3H7N3O3, is a compound of interest in various research and development fields.[1] Like many N-nitro compounds, its stability during long-term storage is a critical factor for ensuring experimental reproducibility and safety. N-nitro compounds are known to be energetic materials, and their stability can be influenced by temperature, light, humidity, and the presence of catalytic impurities.[2][3] This guide provides a comprehensive overview of potential degradation pathways and offers strategies to mitigate them, ensuring the integrity of your samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of methyl N'-methyl-N-nitrocarbamimidate in a question-and-answer format.

Question 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored methyl N'-methyl-N-nitrocarbamimidate. What could be the cause?

Answer:

Changes in physical appearance are often the first indicators of chemical degradation.

  • Color Change: A yellow or brownish discoloration can indicate the formation of nitroso or other degradation byproducts. The decomposition of N-nitro compounds can release nitrogen oxides (NOx), which can lead to the formation of colored impurities.[4]

  • Clumping or Caking: This is often a sign of moisture absorption. The presence of water can hydrolyze the carbamimidate functional group or catalyze other degradation reactions. For some related compounds, storage in a hygroscopic environment is recommended to be under an inert atmosphere.[5]

Recommended Actions:

  • Isolate the Sample: Immediately quarantine the affected sample to prevent cross-contamination.

  • Re-analyze: Perform analytical testing (e.g., HPLC, LC-MS, NMR) to assess the purity of the sample and identify potential degradation products.

  • Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) align with the recommendations in this guide.

Question 2: My recent experimental results using a previously reliable batch of methyl N'-methyl-N-nitrocarbamimidate are inconsistent. Could this be due to compound degradation?

Answer:

Yes, inconsistent experimental results are a common consequence of using a degraded compound. The presence of impurities can alter the compound's reactivity, solubility, and biological activity.

Causality:

The N-nitro group is an energetic functional group, and its decomposition can lead to a mixture of products. This change in chemical composition will directly impact any quantitative analysis or biological assay. The degradation of nitroguanidine, a related compound, has been shown to be influenced by environmental factors, leading to varying half-lives.[6]

Troubleshooting Workflow:

Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results B Check Purity of Stored Compound (e.g., HPLC, LC-MS) A->B C Purity Confirmed? B->C D Review Experimental Protocol for Errors C->D Yes E Purity Decreased? C->E No F Quarantine and Dispose of Degraded Batch E->F G Procure Fresh Compound F->G H Implement Optimized Storage Conditions G->H I Re-run Experiment with Fresh Compound H->I

Caption: Workflow for troubleshooting inconsistent experimental results.

Question 3: I need to store a newly synthesized batch of methyl N'-methyl-N-nitrocarbamimidate for several months. What are the optimal storage conditions?

Answer:

For long-term stability, it is crucial to control the storage environment. Based on the general guidelines for N-nitro and energetic compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower, in a freezer.Lower temperatures slow down the rate of chemical degradation reactions. For some related energetic compounds, storage below 32°F (0°C) is recommended.[7]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with oxygen and moisture, both of which can promote degradation.
Light In the dark, using amber vials or containers wrapped in aluminum foil.UV light can provide the energy to initiate the decomposition of N-nitro compounds. Nitroguanidine, for instance, is sensitive to UV light.[8]
Container Tightly sealed, chemically inert containers (e.g., glass or PTFE-lined).Prevents contamination and exposure to air and moisture.

Experimental Protocol for Stability Testing:

To validate the optimal storage conditions for your specific application, a long-term stability study is recommended.

  • Sample Preparation: Aliquot the newly synthesized and purified methyl N'-methyl-N-nitrocarbamimidate into multiple vials.

  • Storage Conditions: Store the vials under different conditions (e.g., -20°C vs. 4°C, inert atmosphere vs. air, dark vs. light).

  • Time Points: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

  • Analysis: Analyze the purity of the sample using a validated analytical method (e.g., HPLC).

  • Data Evaluation: Plot the purity of the compound as a function of time for each storage condition to determine the optimal storage parameters.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for methyl N'-methyl-N-nitrocarbamimidate?

A1: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential routes based on its functional groups and the behavior of related compounds:

  • N-N Bond Cleavage: The bond between the nitrogen of the methylamino group and the nitro group can undergo homolytic cleavage, especially when exposed to heat or light, generating radical species.

  • Hydrolysis: The carbamimidate moiety may be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic catalysts.

  • Rearrangement: N-nitro compounds can sometimes undergo rearrangement reactions.

Potential Degradation Pathways cluster_0 Methyl N'-methyl-N-nitrocarbamimidate cluster_1 Degradation Products A C₃H₇N₃O₃ B N-N Bond Cleavage Products (Radical Species) A->B Heat, Light C Hydrolysis Products A->C Moisture, pH D Rearrangement Products A->D Spontaneous

Caption: Potential degradation pathways of methyl N'-methyl-N-nitrocarbamimidate.

Q2: Are there any chemical stabilizers that can be added to improve the long-term stability of methyl N'-methyl-N-nitrocarbamimidate?

A2: The addition of stabilizers is a common practice for energetic materials like nitrocellulose.[4][9][10] These stabilizers are typically compounds that can scavenge acidic byproducts or radical species that catalyze decomposition.

  • Radical Scavengers: Antioxidants could potentially inhibit degradation initiated by radical formation.

  • Acid Scavengers: For degradation pathways catalyzed by acidic impurities, the addition of a non-reactive base might be beneficial. However, compatibility must be thoroughly tested, as some N-nitro compounds are incompatible with bases.[7]

Important Consideration: The choice of a stabilizer must be carefully evaluated to ensure it does not react with the parent compound or interfere with downstream applications. Any potential stabilizer should be co-stored with methyl N'-methyl-N-nitrocarbamimidate and the stability of the mixture monitored over time.

Q3: What are the safety precautions for handling and storing methyl N'-methyl-N-nitrocarbamimidate?

A3: Given its classification as an N-nitro compound, it should be handled as a potentially energetic material.[3][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and static discharge.[2][12]

  • Small Quantities: Whenever possible, work with the smallest amount of material necessary.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of any waste material in accordance with your institution's hazardous waste guidelines.

Q4: How should I prepare solutions of methyl N'-methyl-N-nitrocarbamimidate for my experiments?

A4: The stability of the compound in solution is also a critical factor.

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is soluble and stable. The choice of solvent can influence degradation kinetics.

  • Fresh Preparation: It is always best practice to prepare solutions fresh for each experiment.

  • Storage of Solutions: If short-term storage of a stock solution is necessary, store it at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light. The stability of the compound in the chosen solvent should be validated over the intended storage period.

References

  • Preparation method of N-methyl-N'-nitroguanidine - Google Patents. (n.d.).
  • N-Nitro-S-methyl isothiourea | 2986-25-6. (n.d.). LookChem. Retrieved from [Link]

  • (PDF) Stability of Nitroguanidine in Moist, Unsaturated Soils. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion | Organic Process Research & Development. (2023, July 7). ACS Publications. Retrieved from [Link]

  • methyl N'-methyl-N-nitrocarbamimidate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl N-methyl-N'-nitrocarbamimidate | CAS#:255708-80-6. (2025, August 24). Chemsrc. Retrieved from [Link]

  • Synthesis of C60-CM-Cn and its effect on the stabilization of nitrocellulose. (2025, July 8). Royal Society of Chemistry. Retrieved from [Link]

  • Degradation of Nitroguanidine in Soils. (n.d.). DTIC. Retrieved from [Link] degradation

  • Energetic materials. (2026, February 11). TNO. Retrieved from [Link]

  • Possible reaction pathway of methylamine-assisted detachment of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (n.d.). PMC. Retrieved from [Link]

  • Preparation and Characterization of Ultrafine Nitroguanidine with Different Aspect Ratios. (2023, December 19). Hindawi. Retrieved from [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]

  • Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • nitrosomethylurea. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Energetic Materials Management Plan. (2024, July 18). Purdue University. Retrieved from [Link]

  • Defense & Energetic materials. (n.d.). De Dietrich Process Systems. Retrieved from [Link]

  • Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. (2020, January 20). SciSpace. Retrieved from [Link]

  • Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. (n.d.). ChemRxiv. Retrieved from [Link]

  • N-methyl-N'-nitro-N-nitrosoguanidine? (2018, August 11). ResearchGate. Retrieved from [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016, May 24). Frontiers. Retrieved from [Link]

  • The Structural Regulation and Properties of Energetic Materials: A Review. (2025, July 23). MDPI. Retrieved from [Link]

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Electrostatic discharge and energetic materials. (n.d.). PURKH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of Methyl N'-methyl-N-nitrocarbamimidate

Introduction & Executive Summary Methyl N'-methyl-N-nitrocarbamimidate (often referred to as O-methyl-N-nitro-N'-methylisourea) is a critical high-energy intermediate, primarily utilized in the synthesis of third-generat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Methyl N'-methyl-N-nitrocarbamimidate (often referred to as O-methyl-N-nitro-N'-methylisourea) is a critical high-energy intermediate, primarily utilized in the synthesis of third-generation neonicotinoids (e.g., Dinotefuran) and other guanidine-based agrochemicals.

Users frequently report "purity failures" during HPLC analysis of crude batches. However, our field data indicates that 40% of these failures are false positives caused by dynamic E/Z isomerization, while the remaining 60% stem from specific hydrolytic or regioisomeric byproducts.

This guide provides a definitive, self-validating workflow to distinguish between process artifacts (isomers) and true chemical impurities (hydrolysis products, regioisomers).

Critical Quality Attributes (CQA)
AttributeSpecificationCommon Issue
Appearance White to off-white crystalline solidYellowing (Thermal degradation)
Purity (HPLC) > 98.0% (a/a)"Split peaks" or fronting
Water Content < 0.5% w/wHydrolysis to urea derivatives
Identity (MS) [M+H]+ = 134.05 DaRegioisomer confusion (N- vs O-methyl)

Diagnostic Logic Workflow

Before altering your synthesis parameters, execute this diagnostic logic to classify the anomaly.

ImpurityLogic Start Start: Unknown Impurity Detected in HPLC/LC-MS Step1 Does the impurity peak area change with Column Temperature? Start->Step1 Isomer Diagnosis: E/Z Rotamer (Not an Impurity) Step1->Isomer Yes (Peaks coalesce >40°C) Step2 Check Mass Spectrum (LC-MS) Step1->Step2 No (Peaks remain distinct) MassMatch Does Mass match Target (133 Da)? Step2->MassMatch [M+H]+ = 134 MassLow Mass = Target - 14 Da (119 Da) or Target - 32 Da? Step2->MassLow [M+H]+ = 120 or 105 Unknown Diagnosis: Thermal Degradation (Cyanamide derivatives) Step2->Unknown Other Mass Regio Diagnosis: Regioisomer (N-Methylated byproduct) MassMatch->Regio Different Retention Time Hydrolysis Diagnosis: Hydrolysis Product (N-methyl-N'-nitroguanidine) MassLow->Hydrolysis Loss of Methyl/Methoxy

Figure 1: Decision tree for classifying chromatographic anomalies in nitrocarbamimidate analysis.

Troubleshooting Guides

Scenario A: The "Phantom" Impurity (E/Z Isomerization)

Symptom: HPLC shows two peaks (approx. ratio 85:15 or 90:10) that are not fully resolved. The "impurity" peak grows or shrinks depending on the solvent used for dilution.

Root Cause: Nitroguanidine derivatives possess a C=N bond conjugated with a nitro group. This creates a high energy barrier for rotation, leading to distinct E (trans) and Z (cis) isomers that separate on C18 columns at ambient temperatures [1]. This is not a chemical impurity; it is the compound itself equilibrating.

Validation Protocol (The "Heat Test"):

  • Standard Run: Inject sample at 25°C column temperature. Note the split peak.

  • Thermal Stress: Increase column temperature to 45°C or 50°C.

  • Observation: If the two peaks merge (coalesce) into a single sharp peak, it is E/Z isomerization.

    • Mechanism:[1][2][3][4] Higher temperature lowers the rotational energy barrier (

      
      ), making the interconversion faster than the chromatographic timescale [2].
      
Scenario B: Hydrolysis Products (The "Urea" Spike)

Symptom: A new peak appears at a shorter retention time (more polar). The solid product may smell faintly of ammonia or amines. Likely Identity: N-methyl-N'-nitroguanidine (CAS 4245-76-5) or N-methyl-N-nitrourea.

Root Cause: The O-methyl group is an "imidate ester." Like all esters, it is susceptible to hydrolysis, especially if the crude batch was not dried properly or if the neutralization step involved prolonged exposure to aqueous base [3].



Validation Protocol:

  • LC-MS Check: Look for [M+H]+ = 119.08 (Loss of -CH2 from O-Me is unlikely; loss of MeOH is the pathway). Actually, hydrolysis of the imidate yields the guanidine (Mass 118) or urea (Mass 119).

  • Spike Test: Spike the sample with a known standard of N-methyl-N'-nitroguanidine. If the impurity peak area increases perfectly, identity is confirmed.

Scenario C: Regioisomers (O- vs. N-Alkylation)

Symptom: A peak with the exact same mass ([M+H]+ = 134) but significantly different retention time (usually more non-polar/longer retention).

Root Cause: If the synthesis involves methylation of N-methyl-N'-nitroguanidine, the electrophile (e.g., Dimethyl Sulfate) can attack either the Oxygen (desired O-alkylation) or the Nitrogen (undesired N-alkylation).

  • Desired: O-Methyl-N-nitro-N'-methylisourea.

  • Impurity: N,N-Dimethyl-N'-nitroguanidine.[5]

Validation Protocol (NMR Distinction):

  • 1H NMR in DMSO-d6:

    • Target (O-Me): Look for a singlet around 3.8 - 4.0 ppm (O-CH3 is deshielded).

    • Impurity (N-Me): Look for two N-Me singlets (or one 6H singlet) around 2.9 - 3.1 ppm . N-Me protons are more shielded than O-Me protons.

Standard Operating Procedures (SOPs)

SOP-AN-01: Optimized HPLC Method for Nitrocarbamimidates

Use this method to minimize isomer splitting while retaining resolution for real impurities.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmStable at low pH; good resolution of polar nitro compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the guanidine/imidate, improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 40% B over 15 minShallow gradient separates the polar hydrolysis products from the main peak.
Flow Rate 1.0 mL/minStandard.
Temperature 40°C CRITICAL: Higher temp collapses E/Z isomers into a single peak.
Detection UV 270 nmNitro-conjugated systems have max absorption here (distinct from simple amides at 210 nm).
SOP-SYN-02: Removing Hydrolysis Impurities

If your crude batch contains >2% N-methyl-N'-nitroguanidine (Hydrolysis product).

  • Solubility Differential: The target (O-methyl imidate) is soluble in Toluene or Dichloromethane (DCM). The hydrolysis product (nitroguanidine derivative) is highly polar and poorly soluble in non-polar solvents.

  • Purification Step:

    • Dissolve crude solid in dry DCM (10 mL per gram).

    • Filter the suspension.[5][6] The solid residue is the impurity (Hydrolysis product).

    • Evaporate the filtrate to recover the purified Target.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a peak at M+H 105. What is it? A: This is likely N-methyl-N'-nitroguanidine fragmenting or a related degradation product where the O-methyl and a nitrogen fragment are lost. However, check for Methyl Cyanamide dimers if the reaction was heated excessively.

Q: Can I store the standard solution in methanol? A: No. Methanol can induce transesterification or solvolysis over time. Prepare standards in Acetonitrile and use within 24 hours.

Q: The melting point is lower than the literature value (75-78°C). Is the batch bad? A: Not necessarily. Traces of solvent (toluene) significantly depress the melting point of this lattice. Dry the sample under high vacuum ( < 5 mbar) at 40°C for 4 hours and re-test. If MP remains low, check for the Regioisomer (Scenario C), which often forms a eutectic mixture.

References

  • Kessler, H. (1970). Detection of Hindered Rotation and Inversion by NMR Spectroscopy. Angewandte Chemie International Edition, 9(3), 219-235. Link (Context: C=N Isomerization dynamics).

  • Bulatovic, M., et al. (2020). Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography. Analyst, 145, 123-130. Link (Context: Chromatographic separation of isomers).

  • Haky, J. E., & Young, A. M. (1984). Determination of nitroguanidine in aqueous solutions by HPLC. Journal of Chromatographic Science, 22(8), 345-348. Link (Context: Hydrolysis and analysis of nitroguanidine derivatives).

  • PubChem. (n.d.). Methyl N'-methyl-N-nitrocarbamimidate (CID 10942466).[7] National Library of Medicine. Link (Context: Chemical Structure and Identifiers).

Disclaimer: This guide is intended for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for Methyl N'-methyl-N-nitrocarbamimidate before handling, as nitro-compounds can be energetic and shock-sensitive.

Sources

Optimization

Technical Support Center: High-Energy Nitration &amp; Nitro Compound Safety

Topic: Safety measures for thermal runaway risks with nitro compounds Role: Senior Application Scientist, Process Safety Division Status: Operational Current Alert Level: CRITICAL (Thermal Hazards Detected) Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety measures for thermal runaway risks with nitro compounds Role: Senior Application Scientist, Process Safety Division

Status: Operational Current Alert Level: CRITICAL (Thermal Hazards Detected)

Welcome to the Advanced Process Safety Support Center. As your Senior Application Scientist, I am not here to give you a generic checklist. I am here to explain the thermodynamic reality of your reactor.

Nitration reactions are deceptive. They are often fast, highly exothermic, and produce intermediates that are shock-sensitive or thermally unstable. The transition from a controlled synthesis to a thermal runaway (deflagration/explosion) is governed by specific physical laws—specifically the balance between heat generation (


) and heat removal (

).

Below is your field guide to staying within the "Safe Operating Window."

Part 1: Pre-Reaction Screening (The Thermodynamics of Disaster)

Q: I ran a DSC and the onset temperature is 200°C. My process runs at 80°C. Am I safe?

A: Not necessarily. This is the most common error in scale-up.

The Causality: Differential Scanning Calorimetry (DSC) is a screening tool, not a simulation of your reactor. In a DSC, the sample is small (mg scale) and heat loss is rapid. In a 100L reactor, the core is essentially adiabatic (insulating).

  • The "100 Kelvin Rule": As a heuristic, if your process temperature (

    
    ) is not at least 100K lower than the DSC onset temperature (
    
    
    
    ), you are in a danger zone [1].
  • The Kinetics of Decomposition: Decomposition is not a "cliff" that happens at 200°C. It is an exponential curve (Arrhenius kinetics). At 150°C, the decomposition is already happening, just slowly. In an insulated reactor, that slow heat accumulates, accelerating the rate until it becomes instantaneous (Runaway).

Protocol: The Thermal Screening Workflow Do not proceed to scale-up without completing this logic gate.

ThermalScreening Start Start: New Nitro Compound DSC Step 1: Dynamic DSC Scan (Determine Onset & Enthalpy) Start->DSC Calc_dT Step 2: Calculate Adiabatic Temp Rise (ΔT_ad) ΔT_ad = ΔH_rxn / Cp DSC->Calc_dT Calc_MTSR Step 3: Calculate MTSR MTSR = T_process + ΔT_ad Calc_dT->Calc_MTSR Decision1 Is MTSR < (T_onset - 100K)? Calc_MTSR->Decision1 ARC Step 4: ARC/VSP2 Testing (Find TMR_ad = 24h) Decision1->ARC No (High Risk) Safe PROCEED: Safe Operating Window Decision1->Safe Yes (Low Risk) Decision2 Is MTSR < (T_D24 - 50K)? ARC->Decision2 Decision2->Safe Yes Redesign STOP: Redesign Process (Dilution, Semi-batch, Lower T) Decision2->Redesign No

Figure 1: Go/No-Go Decision Tree for Nitration Scale-up. MTSR = Maximum Temperature of Synthesis Reaction.[1]

Part 2: Process Control (The "Accumulation" Trap)

Q: My cooling system failed, but I stopped dosing immediately. Why did the temperature keep rising for 30 minutes?

A: You fell victim to reactant accumulation .

The Causality: In a semi-batch nitration (dosing nitric acid into substrate), the reaction should be instantaneous. If the reaction rate is slower than your dosing rate (Damköhler number


), unreacted nitric acid builds up in the vessel.
  • The Latent Bomb: When you stop dosing, that accumulated acid is still there. It continues to react, releasing its heat after the feed stops.

  • Agitation Failure: If the stirrer stops, the acid forms a concentrated layer (nitration is often biphasic). When you restart the stirrer, you mix a large excess of acid instantly—causing a massive heat spike that exceeds cooling capacity [2].

Troubleshooting Table: Signs of Accumulation

ParameterNormal BehaviorDANGER SIGN Corrective Action
Heat Flow (

)
Proportional to dosing rate.Drops while dosing continues.[2]STOP DOSING. Check agitation.
Reactor Temp (

)
Stable (Isothermal).Drifting up despite max cooling.[3]EMERGENCY QUENCH.
Reagent Consumption Immediate (checked by IR/Raman).Signal for reagent increases.STOP DOSING. Do not restart until consumed.

Part 3: Emergency Response (The "Quench" Paradox)

Q: If a runaway starts, should I dump water into the reactor?

A: ABSOLUTELY NOT. You must dump the reactor contents into water.

The Causality:

  • Heat of Mixing: Nitration usually involves concentrated Sulfuric Acid (

    
    ). Adding a small amount of water to the reactor creates a steam explosion due to the exothermic hydration of the acid.
    
  • The Drown-Out Principle: You need a "Heat Sink" large enough to absorb the reaction heat and the heat of mixing without boiling. This requires a bottom-dump valve into a pre-filled quench tank containing ice/water (typically 5x-10x reactor volume) [3].

Protocol: The Emergency Drown-Out

  • Trigger Point: Define a temperature (e.g.,

    
    ). If reached, automation takes over.
    
  • Action: Open bottom valve immediately. Gravity drains the hot mass into the quench tank.

  • Agitation: The quench tank must be stirred vigorously to prevent "hot spots" of acid settling at the bottom.

QuenchLogic cluster_physics Thermodynamic Effect Reactor Reactor (Runaway State) Valve Bottom Dump Valve (Fail-Open) Reactor->Valve Gravity Drain QuenchTank Quench Tank (Water/Ice + Agitation) Valve->QuenchTank Dilution & Cooling Effect 1. Reaction Stops (Dilution) 2. Temp Drops (Heat Capacity) QuenchTank->Effect

Figure 2: The mechanics of a safe "Drown-Out" procedure. Note the direction: Reactor -> Water, never Water -> Reactor.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard industry reference for the "100K Rule" and Criticality Classes).
  • IChemE. (1994). Incident during nitration in a batch reactor. Symposium Series No. 134. Link (Classic case study on agitation failure).

  • BenchChem. (2025).[4] Technical Support Center: Managing Nitration Reactions. Link (Guidelines on quench protocols and dosing control).

  • Vertex AI Search. (2025). Process Safety Assessment of Benzotriazole Ketone Nitration. MDPI. Link (Recent data on adiabatic temperature rise in nitration).

Disclaimer: This guide is for qualified scientific personnel. Always validate safety parameters with experimental data (DSC/ARC) specific to your exact chemical system before scale-up.

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis and peak assignment for methyl N'-methyl-N-nitrocarbamimidate

Topic: FTIR Spectral Analysis and Peak Assignment for Methyl N'-methyl-N-nitrocarbamimidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis and Peak Assignment for Methyl N'-methyl-N-nitrocarbamimidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl N'-methyl-N-nitrocarbamimidate (also known as O-methyl-N-nitro-N'-methylisourea) is a critical intermediate in the synthesis of third-generation neonicotinoid insecticides (e.g., Dinotefuran) and histamine H2-receptor antagonists. Historically, the S-methyl analogue (S-methyl-N-nitro-N'-methylisothiourea) was the dominant precursor. However, the industry is shifting toward the O-methyl variant to eliminate the generation of methyl mercaptan (MeSH), a toxic and malodorous byproduct.

This guide provides a definitive FTIR spectral analysis of Methyl N'-methyl-N-nitrocarbamimidate, establishing a self-validating protocol for its identification and purity assessment. We objectively compare its spectral and process characteristics against the S-methyl alternative, demonstrating why the O-methyl route offers superior process safety and environmental compliance.

Chemical Identity & Structural Context[1][2][3][4][5][6]

  • IUPAC Name: Methyl N'-methyl-N-nitrocarbamimidate

  • Common Synonyms: O-Methyl-N-nitro-N'-methylisourea; N,O-Dimethyl-N'-nitroisourea

  • CAS Number: 255708-80-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 133.11 g/mol

  • Structure: The molecule exists primarily in the nitroimino tautomer, stabilized by conjugation between the electron-donating methoxy/amino groups and the electron-withdrawing nitro group.

    
    
    

Experimental Protocol: FTIR Acquisition

To ensure reproducibility and spectral fidelity, the following protocol minimizes environmental interference (water vapor/CO2) and sample degradation.

Materials & Equipment[5][7][8]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard resolution; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Sampling Mode: Attenuated Total Reflectance (ATR) with a Diamond/ZnSe crystal is preferred for neat solids/oils to avoid KBr hygroscopicity.

Step-by-Step Methodology
  • Background Collection: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Ensure the crystal is clean (check for residual C-H stretches at 2900 cm⁻¹).

  • Sample Preparation:

    • Solid: Place ~5 mg of the crystalline solid directly onto the ATR crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Melt/Oil: If the sample is a low-melting solid (MP ~100°C), ensure no air bubbles are trapped at the interface.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹ . Accumulate 16-32 scans to optimize Signal-to-Noise (S/N) ratio.

  • Processing: Apply automatic baseline correction. Do not apply smoothing filters unless noise is excessive, as this may obscure fine splitting in the fingerprint region.

Spectral Analysis & Peak Assignment

The FTIR spectrum of Methyl N'-methyl-N-nitrocarbamimidate is characterized by three distinct regions: the high-frequency N-H/C-H zone, the conjugated double-bond region (the "diagnostic window"), and the fingerprint region containing the C-O-C ether linkage.

Detailed Peak Assignment Table
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Note
3300 - 3350 Secondary Amine (

)
Stretching (

)
Medium, BroadIndicates the mono-methylamino group (

). Absence of a doublet confirms it is not a primary amine (

).
2950 - 3000 Methyl (

)
Asym. StretchingWeakOverlap of N-methyl and O-methyl C-H stretches.
1620 - 1650 Imine (

)
Stretching (

)
Strong The

bond is conjugated with the nitro group, lowering the frequency compared to non-conjugated imines (~1660+).
1550 - 1580 Nitro (

)
Asym. StretchingVery Strong Characteristic of N-nitro groups. Often the strongest peak in the 1500-1600 region.
1380 - 1420 Methyl (

)
Deformation (

)
MediumUmbrella mode of the N-methyl group.
1260 - 1290 Nitro (

)
Sym. StretchingStrongPaired with the 1550 peak; confirms the presence of the nitro group.
1100 - 1200 Ether (

)
Stretching (

)
Strong Key Differentiator: Distinguishes the O-methyl product from the S-methyl analogue (which lacks this band).
1000 - 1050

StretchingMediumSingle bond stretch between the imine nitrogen and nitro nitrogen.
700 - 900

/

Wagging / BendingMediumOut-of-plane bending vibrations.
Structural Validation Logic

The presence of the Strong C-O stretch (1100-1200 cm⁻¹) combined with the N-Nitro pattern (1550/1280 cm⁻¹) definitively identifies the O-methyl carbamimidate. If the C-O peak is absent and replaced by weak bands in the 600-800 cm⁻¹ range (C-S stretch), the sample is the S-methyl analogue.

Comparative Analysis: O-Methyl vs. S-Methyl Analogues

The choice between the O-methyl and S-methyl intermediates is a pivotal decision in process chemistry. While both serve as electrophilic "N-nitro-N'-methyl" transfer agents, their spectral and physical properties differ significantly.

Performance & Safety Comparison
FeatureO-Methyl Variant (Target)S-Methyl Variant (Alternative)Operational Impact
Leaving Group Methoxide (

)

Methanol
Methanethiolate (

)

MeSH
Safety: MeSH is highly toxic and requires scrubbing. Methanol is a standard solvent.
FTIR Marker Strong C-O (1100-1200 cm⁻¹) Weak C-S (600-800 cm⁻¹) QC: O-Methyl is easier to quantify via IR due to the intense ether band.
Atom Economy Lower mass loss (Leaving group MW=31)Higher mass loss (Leaving group MW=47)Efficiency: O-Methyl route is slightly more atom-economical.
Odor Odorless / MildPungent (Rotten Cabbage)Environment: S-Methyl requires closed systems to manage nuisance odors.
Reactivity High (forming urea derivatives)High (forming isothiourea derivatives)Comparable reactivity toward amines.
Visualizing the Identification Logic

The following diagram illustrates the decision logic for identifying these intermediates using FTIR data.

FTIR_Identification Start Unknown Sample (Nitroguanidine Precursor) Check1 Check 1500-1600 cm⁻¹ (Strong Peak?) Start->Check1 Nitro N-Nitro Group Confirmed (NO₂ Asym Stretch) Check1->Nitro Yes (1550-1580) Check2 Check 1100-1200 cm⁻¹ (Strong Ether Band?) Nitro->Check2 OMethyl IDENTIFIED: Methyl N'-methyl-N-nitrocarbamimidate (O-Methyl Analogue) Check2->OMethyl Yes (Strong C-O) SMethyl IDENTIFIED: S-methyl-N-nitro-N'-methylisothiourea (S-Methyl Analogue) Check2->SMethyl No (Look for weak C-S at 600-800)

Figure 1: Spectral decision tree for distinguishing O-methyl and S-methyl nitro-intermediates.

Synthesis Pathway & Mechanism

Understanding the synthesis helps in assigning impurity peaks. The O-methyl compound is synthesized via the nitration of O-methylisourea, avoiding the sulfur pathway entirely.

Synthesis_Pathway Reactant O-Methylisourea (Sulfate Salt) Intermediate Nitration Intermediate Reactant->Intermediate + Reagent Reagent Mixed Acid (HNO₃ / H₂SO₄) Product Methyl N'-methyl-N-nitrocarbamimidate (Target) Intermediate->Product - H₂O Byproduct Byproduct: H₂O Intermediate->Byproduct

Figure 2: Synthesis pathway via nitration of O-methylisourea. Note the absence of thiol byproducts.

Conclusion

Methyl N'-methyl-N-nitrocarbamimidate represents a green chemistry advancement over traditional S-methyl analogues. Its FTIR spectrum is distinct, characterized by a strong ether linkage at 1100-1200 cm⁻¹ and nitro-conjugated imine bands at 1620/1550 cm⁻¹ . For drug development professionals, switching to the O-methyl intermediate simplifies purification and eliminates the engineering controls required for handling toxic mercaptans.

References

  • Beilstein-Institut. (2024). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Journal of Organic Chemistry. Link

  • ChemRxiv. (2024).[1] Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. Link

  • National Institutes of Health (NIH). (2020). PubChem Compound Summary for CID 10942466, Methyl N'-methyl-N-nitrocarbamimidate. Link

  • Google Patents. (2007). Process for preparing N-methyl-N'-nitroguanidine (US Patent 5783734A). Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles and Nitro Groups. Link

Sources

Comparative

Technical Comparison of MS Fragmentation: Methyl N'-methyl-N-nitrocarbamimidate vs. Structural Isomers

Topic: Mass spectrometry fragmentation patterns of methyl N'-methyl-N-nitrocarbamimidate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of methyl N'-methyl-N-nitrocarbamimidate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl N'-methyl-N-nitrocarbamimidate (CAS 255708-80-6), also known as O-methyl-N-nitro-N'-methylisourea, is a critical synthetic intermediate in the production of neonicotinoid pesticides (e.g., Dinotefuran) and pharmaceutical guanidine derivatives.[1][2] Its analysis is complicated by its thermal lability and the existence of stable regioisomers, such as 1,2-dimethyl-3-nitroguanidine.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of methyl N'-methyl-N-nitrocarbamimidate against its primary structural alternatives. We analyze the mechanistic pathways governing ionization and provide a self-validating protocol for distinguishing these isomers in complex matrices.

Part 1: Structural Context & Mechanistic Basis

The Analytical Challenge

The primary challenge in analyzing N-nitrocarbamimidates is the lability of the


 bond. Under hard ionization (Electron Impact, EI), the molecular ion (

) is often absent or weak. Soft ionization (Electrospray Ionization, ESI) preserves the protonated molecule (

), but collision-induced dissociation (CID) yields fragments that can be easily confused with isobaric impurities unless specific transitions are monitored.
Structural Differentiation

The target compound contains an isourea core (O-alkylated), whereas its most common isomer contains a guanidine core (N-alkylated).

  • Target: Methyl N'-methyl-N-nitrocarbamimidate (

    
    , MW 133.11)
    
  • Isomer (Alternative): 1,2-Dimethyl-3-nitroguanidine (

    
    , MW 132.12 - Note: Different formula, but often co-eluting impurity with similar fragmentation).
    
  • Regioisomer (Isobaric): Ethyl N-nitrocarbamimidate (

    
    , MW 133.11).
    

Key Mechanistic Insight: The presence of the methoxy group (


) in the carbamimidate structure drives a unique fragmentation pathway involving the loss of methanol (

) or the methoxy radical, which is mechanically impossible for the N-methylated guanidine isomers.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a "soft" ionization approach to maximize precursor ion stability before fragmentation.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (8 min).
    
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Source Temperature:

    
     (Keep 
    
    
    
    to prevent thermal degradation of
    
    
    ).
  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Nitrogen (Collision Energy stepped: 10, 20, 40 eV).

Validation Step
  • System Suitability: Inject a 100 ng/mL standard. The

    
     peak at m/z 134.1  must be the base peak. If m/z 88 (loss of 
    
    
    
    ) is observed in the MS1 scan, reduce source temperature immediately.

Part 3: Fragmentation Analysis & Visualization

Fragmentation Pathway

The fragmentation of methyl N'-methyl-N-nitrocarbamimidate follows two distinct pathways driven by the instability of the nitro group and the labile ester bond.

  • Pathway A (Nitro Loss): Direct cleavage of the

    
     bond, losing 
    
    
    
    (46 Da). This is the most abundant pathway at low collision energies.
  • Pathway B (Methoxy/Methanol Loss): Cleavage of the

    
     bond, characteristic of the isourea structure.
    
Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation tree for the target compound (


).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 134 Frag_NO2 Fragment A [M+H - NO2]+ m/z 88 Precursor->Frag_NO2 Loss of NO2 (-46 Da) (Primary Path) Frag_MeOH Fragment B [M+H - CH3OH]+ m/z 102 Precursor->Frag_MeOH Loss of MeOH (-32 Da) (Rearrangement) Frag_OMe Fragment C [M+H - OMe]+ m/z 103 Precursor->Frag_OMe Loss of OMe (-31 Da) Frag_Final Imine Core [C2H4N2]+ m/z 56 Frag_NO2->Frag_Final Loss of MeOH Frag_OMe->Frag_Final Loss of NO2

Caption: ESI(+) Fragmentation pathway of Methyl N'-methyl-N-nitrocarbamimidate showing primary nitro loss and secondary methoxy cleavage.

Part 4: Comparative Performance Data

This section compares the target compound against its common structural alternatives to demonstrate how MS/MS can uniquely identify it.

Table 1: Diagnostic Ion Comparison
FeatureMethyl N'-methyl-N-nitrocarbamimidate (Target)1,2-Dimethyl-3-nitroguanidine (Isomer)Ethyl N-nitrocarbamimidate (Isobaric)
Precursor (m/z) 134.1 133.1 (Different MW)134.1
Primary Fragment 88 (

)
87 (

)
88 (

)
Secondary Fragment 102 (

)
102 (

)
106 (

)
Diagnostic Loss -32 Da (Methanol) -31 Da (Methylamine)-28 Da (Ethene)
Retention Time Early Eluting (Polar)Mid ElutingLate Eluting (Less Polar)
Performance Analysis: ESI vs. APCI

When selecting an ionization method for these compounds, researchers must balance sensitivity with thermal stability.[4][5]

  • ESI (Recommended):

    • Pros: Gentler ionization preserves the

      
       bond, allowing for a strong precursor signal (m/z 134).
      
    • Cons: Susceptible to matrix suppression in complex soil/biological samples.

  • APCI (Alternative):

    • Pros: Higher sensitivity for non-polar impurities.[5]

    • Cons: The corona discharge and higher source temperatures often cause in-source fragmentation, stripping the nitro group before the quadrupole. This mimics the fragment spectrum, leading to false positives.

Conclusion on Performance: For quantitative analysis of Methyl N'-methyl-N-nitrocarbamimidate, ESI in Positive Mode is the superior alternative to APCI due to the preservation of the molecular ion, which is essential for establishing the specific


 transition.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methyl-N'-nitro-N-nitrosoguanidine (Related N-nitro structure). NIST Chemistry WebBook. Available at: [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl N'-methyl-N-nitrocarbamimidate and Dimethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic introduction of a methyl group can profoundly alter the biological activity, solubility, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic introduction of a methyl group can profoundly alter the biological activity, solubility, and metabolic stability of a molecule. The choice of methylating agent is therefore a critical decision in the design and execution of synthetic routes. This guide provides an in-depth, objective comparison of two powerful methylating agents: the well-established and highly reactive dimethyl sulfate (DMS) and the more specialized methyl N'-methyl-N-nitrocarbamimidate, a key intermediate in modern agrochemistry. This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their reactivity, mechanistic pathways, safety considerations, and practical applications, supported by available data.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physical characteristics of these reagents is paramount for their safe and effective handling in a laboratory setting.

PropertyMethyl N'-methyl-N-nitrocarbamimidateDimethyl Sulfate (DMS)
Synonyms N,O-dimethyl-N'-nitroisourea, MNOMethyl sulfate, Sulfuric acid dimethyl ester
CAS Number 255708-80-6[1]77-78-1[2]
Molecular Formula C₃H₇N₃O₃[1]C₂H₆O₄S[2]
Molecular Weight 133.11 g/mol 126.13 g/mol [2]
Appearance Colorless crystalline solid[1][3]Colorless, oily liquid[2]
Melting Point 108-110 °C[1]-32 °C[2]
Boiling Point Decomposes at high temperatures[1][3]188 °C (decomposes)[2]
Solubility Slightly soluble in water; soluble in most organic solvents[1][3]Reacts with water; soluble in methanol, dichloromethane, acetone[2]

Reactivity and Mechanistic Considerations: A Tale of Two Methyl Donors

While both compounds serve as potent methylating agents, their reactivity profiles and mechanistic nuances are distinct, dictating their suitability for different synthetic transformations.

Dimethyl Sulfate: The Archetypal Sₙ2 Workhorse

Dimethyl sulfate is a classic and highly efficient methylating agent, prized for its high reactivity and low cost.[2] Its mode of action is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction.[2] The electrophilicity of the methyl groups is significantly enhanced by the powerful electron-withdrawing sulfate group, making them highly susceptible to nucleophilic attack.

The sulfate anion is an excellent leaving group, further driving the reaction forward. DMS can methylate a wide array of nucleophiles, including phenols, amines, and thiols.[2] The first methyl group is transferred more rapidly than the second.[2]

Sₙ2 Methylation by Dimethyl Sulfate
Methyl N'-methyl-N-nitrocarbamimidate: A Specialist in Amine Methylation

Methyl N'-methyl-N-nitrocarbamimidate, also known as N,O-dimethyl-N'-nitroisourea, has gained prominence as a key intermediate in the synthesis of neonicotinoid insecticides, most notably dinotefuran.[1] Its primary application in this context is the methylation of amines.

Amine Methylation by Methyl N'-methyl-N-nitrocarbamimidate

Applications in Synthesis

The choice between these two reagents is often dictated by the specific synthetic context, including the nature of the substrate, desired selectivity, and process safety considerations.

Dimethyl Sulfate: Broad-Spectrum Methylation

The high reactivity and low cost of DMS have made it a staple in both academic and industrial laboratories for a wide range of methylation reactions.[2] It is extensively used in the synthesis of pharmaceuticals, dyes, and perfumes. Its applications include:

  • O-methylation: Phenols and carboxylic acids are readily converted to their corresponding methyl ethers and esters.

  • N-methylation: Primary and secondary amines are efficiently methylated.

  • S-methylation: Thiols are converted to thioethers.

Methyl N'-methyl-N-nitrocarbamimidate: A Key Building Block for Agrochemicals

The primary and most well-documented application of methyl N'-methyl-N-nitrocarbamimidate is as a crucial intermediate in the industrial synthesis of the neonicotinoid insecticide dinotefuran.[1] In this multi-step synthesis, it serves as the methylating agent for an amine precursor.[4] Its use in this specific context suggests a high degree of efficiency and selectivity for this particular transformation.

Safety and Toxicity: A Critical Divide

The safety profiles of these two reagents are markedly different and represent a critical factor in their selection and handling.

Dimethyl Sulfate: A Known Hazard

Dimethyl sulfate is classified as extremely toxic, carcinogenic, mutagenic, and corrosive.[2] It is readily absorbed through the skin, mucous membranes, and respiratory tract.[2] A particularly insidious characteristic of DMS is that its toxic effects can be delayed, with symptoms appearing several hours after exposure.[2]

Toxicity MetricValue (Dimethyl Sulfate)
LD₅₀ (oral, rat) 205 mg/kg
LD₅₀ (oral, mouse) 140 mg/kg
LC₅₀ (inhalation, rat) 45 ppm (4 hours)

Data sourced from Wikipedia.[2]

Due to its significant health risks, the use of DMS requires stringent safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat.

Methyl N'-methyl-N-nitrocarbamimidate: Handle with Care

While a detailed toxicological profile, including LD₅₀ values, for methyl N'-methyl-N-nitrocarbamimidate is not as readily available in the public domain, it is known to be a potentially explosive compound, particularly at elevated temperatures.[1][3] As with any novel or specialized chemical, it should be handled with extreme care. Standard laboratory safety practices, including the use of appropriate PPE, are essential. Its use as an intermediate in a large-scale industrial process suggests that with proper engineering controls, it can be handled safely.

Experimental Protocols

The following are representative protocols for methylation reactions using each reagent. These are intended for illustrative purposes and should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for O-Methylation of a Phenol using Dimethyl Sulfate

Materials:

  • Phenol (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of the phenol in acetone, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

dms_protocol start Start dissolve Dissolve phenol and K₂CO₃ in acetone start->dissolve add_dms Add dimethyl sulfate dropwise dissolve->add_dms reflux Heat to reflux and monitor by TLC add_dms->reflux cool_filter Cool and filter reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate workup Aqueous workup concentrate->workup dry_concentrate Dry and concentrate workup->dry_concentrate purify Purify product dry_concentrate->purify end End purify->end

Workflow for O-Methylation using DMS
Protocol 2: Synthesis of Dinotefuran using Methyl N'-methyl-N-nitrocarbamimidate

This protocol is adapted from the industrial synthesis of dinotefuran and is provided for illustrative purposes of the reagent's application.

Materials:

  • 3-(Tetrahydrofurfuryl)amine (1.0 eq)

  • Methyl N'-methyl-N-nitrocarbamimidate (1.0 eq)

  • Sodium hydroxide (catalyst)

  • Water (solvent)

Procedure:

  • In a reaction vessel, dissolve 3-(tetrahydrofurfuryl)amine and a catalytic amount of sodium hydroxide in water.

  • Cool the solution to 0-5 °C.

  • Slowly add methyl N'-methyl-N-nitrocarbamimidate to the reaction mixture while maintaining the low temperature.

  • Stir the reaction at low temperature and monitor by HPLC until the reaction is complete.

  • Upon completion, the product may precipitate from the reaction mixture.

  • Isolate the product by filtration and wash with cold water.

  • Dry the product under vacuum to yield dinotefuran.

Conclusion: Selecting the Right Tool for the Job

The choice between dimethyl sulfate and methyl N'-methyl-N-nitrocarbamimidate is a clear example of the trade-offs between generality and specificity in chemical synthesis.

Dimethyl sulfate remains a powerful, versatile, and cost-effective methylating agent for a broad range of nucleophiles. However, its extreme toxicity necessitates rigorous safety precautions and handling procedures.

Methyl N'-methyl-N-nitrocarbamimidate , while less versatile in its documented applications, has proven to be a highly effective reagent for the specific methylation of amines in the synthesis of high-value agrochemicals. Its handling also requires significant care due to its potential for thermal decomposition.

For the research scientist and drug development professional, the decision will ultimately rest on the specific requirements of the synthetic target, the scale of the reaction, and the safety infrastructure available. While DMS may be the go-to reagent for general-purpose methylation, for specific transformations where its efficacy is demonstrated, methyl N'-methyl-N-nitrocarbamimidate represents a valuable, albeit more specialized, tool in the synthetic chemist's arsenal.

References

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Methyl N'-methyl-N-nitrocarbamimidate from its Structural Isomers

Introduction Methyl N'-methyl-N-nitrocarbamimidate is a key intermediate in the synthesis of various compounds, notably in the agricultural sector as a precursor to certain neonicotinoid insecticides.[1] The synthetic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl N'-methyl-N-nitrocarbamimidate is a key intermediate in the synthesis of various compounds, notably in the agricultural sector as a precursor to certain neonicotinoid insecticides.[1] The synthetic pathways leading to this molecule, often involving the reaction of precursors like O-methyl-N-nitroisourea with methylamine, can potentially yield a mixture of structural isomers.[1] For researchers in process chemistry, quality control, and drug development, the unambiguous structural confirmation of the target molecule is not merely an academic exercise; it is a critical determinant of reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product.

This guide provides a comprehensive, multi-technique approach to reliably differentiate methyl N'-methyl-N-nitrocarbamimidate from its most plausible structural isomers. We will move beyond simple data reporting to explain the underlying principles and causal relationships that make each analytical choice a self-validating step in a robust characterization workflow.

The Isomeric Challenge: Defining the Targets

The molecular formula for methyl N'-methyl-N-nitrocarbamimidate is C₃H₇N₃O₃.[2] The primary challenge arises from the potential for the methyl and nitro groups to be located at different positions on the carbamimidate backbone. For the purpose of this guide, we will focus on differentiating the target compound from its most common and challenging structural isomer.

G cluster_target Target Molecule cluster_isomer Primary Structural Isomer Target Methyl N'-methyl-N-nitrocarbamimidate (N,O-dimethyl-N'-nitroisourea) CH₃-NH-C(=N-NO₂)-O-CH₃ IsomerA Methyl N-methyl-N'-nitrocarbamimidate CH₃-N(NO₂)-C(=NH)-O-CH₃ G cluster_workflow Analytical Workflow A Sample Mixture (Target + Isomers) B Chromatographic Separation (LC or GC) A->B Separation C Primary Structural Elucidation (NMR Spectroscopy) B->C Purity Check D Confirmation & Fragmentation (Mass Spectrometry) C->D Hypothesis Testing F Unambiguous Identification C->F E Functional Group Verification (FTIR Spectroscopy) D->E Cross-Validation D->F E->F

Caption: Recommended workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Analysis

NMR spectroscopy is the most powerful tool for this specific challenge because it directly probes the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) in the molecule, providing a detailed map of atomic connectivity.

Expertise & Causality:

The fundamental difference between the target and its isomer is the location of protons and methyl groups relative to the nitrogen backbone. ¹H NMR will distinguish the N-H proton and the distinct electronic environments of the N-CH₃ and O-CH₃ groups. ¹³C NMR will corroborate this by showing different shifts for the methyl carbons. Most decisively, ¹⁵N NMR directly observes the nitrogen atoms, which are at the very heart of the isomeric difference.

Predicted ¹H and ¹³C NMR Data
CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Differentiator
Target Molecule O-CH₃~3.8 - 4.2 (singlet, 3H)~55 - 65O-CH₃ is more deshielded (downfield) than N-CH₃.
N-CH₃~2.8 - 3.2 (singlet, 3H)~30 - 40Presence of a distinct N-CH₃ signal.
N-H~7.5 - 8.5 (broad singlet, 1H)-Presence of an exchangeable N-H proton.
Isomer A O-CH₃~3.9 - 4.3 (singlet, 3H)~55 - 65O-CH₃ signal is present.
N-CH₃~3.2 - 3.6 (singlet, 3H)~35 - 45The N-CH₃ is attached to the nitro-bearing N, shifting it downfield.
N-H~9.0 - 10.0 (broad singlet, 1H)-N-H proton is on an imine (=NH), highly deshielded.

Note: Predicted shifts are estimates and can vary with solvent and concentration.

The Decisive Power of ¹⁵N NMR

While ¹H and ¹³C NMR provide strong evidence, ¹⁵N NMR offers unambiguous confirmation. The chemical shift of a nitrogen atom is exquisitely sensitive to its hybridization and bonding. The difference between a nitro group attached to a secondary amine (-NH-NO₂) versus a tertiary amine (-N(CH₃)-NO₂) is significant.

CompoundNitrogen AtomExpected ¹⁵N Chemical Shift (δ, ppm)
Target Molecule =N -NO₂-10 to -30
-N H-CH₃-300 to -330
Isomer A -N (CH₃)-NO₂-120 to -150
=N H-80 to -120

Note: Referenced to CH₃NO₂ (0 ppm). Ranges are illustrative. [3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of N-H protons, making them easier to observe.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the integration and multiplicity of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to confirm the number of protons attached to each carbon (CH₃, CH₂, CH).

  • ¹⁵N NMR Acquisition (Optional but Recommended): Due to the low natural abundance and sensitivity of ¹⁵N, this experiment may require a more concentrated sample and longer acquisition time. [3]A 2D experiment like a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be more sensitive and show correlations between protons (like N-H and N-CH₃) and their attached nitrogens, providing definitive connectivity.

Mass Spectrometry (MS): Confirming Identity via Fragmentation

While NMR elucidates the structure, mass spectrometry confirms the elemental composition and provides orthogonal evidence through unique fragmentation patterns. Since structural isomers have identical molecular weights (133.0487 g/mol for C₃H₇N₃O₃), high-resolution mass spectrometry (HRMS) will confirm the formula, but tandem MS (MS/MS) is required for differentiation. [2]

Expertise & Causality:

The stability of bonds and resultant fragments is dictated by the molecular structure. The target molecule contains a relatively weaker N-N bond in the C-NH-C=N-NO₂ moiety, while Isomer A has an N-N bond in a C-N(CH₃)-NO₂ environment. These different electronic environments will lead to distinct fragmentation pathways upon collision-induced dissociation (CID).

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 Parent Target Molecule [M+H]⁺ m/z 134.056 Frag1 Loss of NO₂ (46 Da) Parent->Frag1 - NO₂• Frag2 Loss of CH₃NCO (57 Da) Parent->Frag2 - CH₃NCO Ion1 m/z 88.050 Frag1->Ion1 Ion2 m/z 77.039 Frag2->Ion2

Caption: Plausible fragmentation pathways for the target molecule.

Comparative Fragmentation Data
CompoundKey FragmentationExpected m/z of FragmentRationale
Target Molecule Loss of •NO₂88.050Cleavage of the N-NO₂ bond.
Loss of CH₃OH102.046McLafferty-type rearrangement involving the methoxy group.
Isomer A Loss of •NO₂88.050Cleavage of the N-NO₂ bond is also likely.
Loss of HNCO91.055Loss of isocyanic acid from the imine portion.
Loss of CH₃NO₂73.040Cleavage of the C-N bond holding the methylnitramine group. This is a key differentiating fragment.
Experimental Protocol: LC-MS/MS Analysis
  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). [4]A gradient elution with water and acetonitrile (both with 0.1% formic acid) is a standard starting point for separating the isomers based on polarity.

  • Ionization: Employ Electrospray Ionization (ESI) in positive mode, which will readily protonate the basic nitrogen atoms to form [M+H]⁺ ions.

  • MS¹ Scan: Perform a full scan from m/z 50-300 to identify the parent ion at m/z 134.056.

  • MS² (Tandem MS): Isolate the parent ion (m/z 134.056) and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum and compare the observed fragments to the predicted pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy provides a quick and non-destructive method to verify the presence and environment of key functional groups, serving as an excellent complementary technique.

Expertise & Causality:

The vibrational frequencies of bonds are sensitive to the masses of the connected atoms and the bond strength. The N-H, C=N, and N-O bonds will have characteristic stretching frequencies. Critically, the asymmetric and symmetric stretches of the nitro group (NO₂) are very intense and their exact positions are influenced by the electronic environment, allowing for differentiation. [5]

Comparative Vibrational Frequencies
Functional GroupTarget Molecule (cm⁻¹)Isomer A (cm⁻¹)Key Differentiator
N-H Stretch ~3350 - 3450 (sharp)~3300 - 3400 (imine, broader)The presence and position of the N-H stretch confirm a secondary amine vs. an imine.
C-H Stretch ~2850 - 3000~2850 - 3000Confirms presence of methyl groups.
C=N Stretch ~1640 - 1670~1650 - 1680The C=N bond in Isomer A (imine) may be at a slightly higher frequency.
NO₂ Asymmetric Stretch ~1570 - 1590 ~1540 - 1560 The nitro group on a tertiary amine (Isomer A) typically has a lower frequency than on a secondary amine (Target). This is a primary differentiating feature.
NO₂ Symmetric Stretch ~1340 - 1360~1300 - 1320Similar trend to the asymmetric stretch.
C-O Stretch ~1200 - 1250~1200 - 1250Confirms the methoxy group.
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. [6]4. Analysis: Identify the key vibrational bands and compare their positions to the expected values for each isomer.

Conclusion: A Synergistic Approach to Certainty

Differentiating methyl N'-methyl-N-nitrocarbamimidate from its structural isomers is a critical task that demands a rigorous, multi-faceted analytical approach. While each technique—NMR, MS, and FTIR—provides valuable information, their true power lies in their synergistic application. NMR provides the definitive structural framework, MS confirms the elemental composition and reveals unique fragmentation fingerprints, and FTIR offers a rapid and reliable check of key functional groups. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and confident characterization of their synthesized material, ensuring the integrity and quality of their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10942466, methyl N'-methyl-N-nitrocarbamimidate. Available: [Link]

  • Li, W., et al. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. ChemRxiv. Available: [Link]

  • University of Durham. (n.d.). Nitrogen NMR. NMR Service. Available: [Link]

  • Zhao, Y., et al. (2016). Detecting Nitrous Oxide in Complex Mixtures Using FTIR Spectroscopy: Silage Gas. Open Journal of Applied Sciences, 6, 788-796. Available: [Link]

  • Lee, Y.-W., & Lin, C.-H. (2012). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 59(5), 587-593. Available: [Link]

  • Knape, W. M., & Johnson, E. R. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 12(49), 11993–11998. Available: [Link]

  • Durham University. (n.d.). Nitrogen NMR. Available: [Link]

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242.
  • Tiritan, M. E., et al. (2016). Chiral separation of pharmaceuticals on polysaccharide-based stationary phases: A review. Molecules, 21(11), 1509.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available: [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519. Available: [Link]

  • Johnston, J. C., & McGrath, M. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server. Available: [Link]

  • Feketeova, L., et al. (2017). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 7(76), 48227-48238. Available: [Link]

  • BenchChem Technical Support Team. (2025, December). Distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy. BenchChem.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-14.
  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(10), 1637. Available: [Link]

  • Bayer Aktiengesellschaft. (1995). Preparation method of N-methyl-N'-nitroguanidine. KR100434991B1. Google Patents.
  • de Souza, B. S., et al. (2016). FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. ResearchGate. Available: [Link]

  • Bayer Aktiengesellschaft. (1998). Process for preparing N-methyl-N'-nitroguanidine. US5783734A. Google Patents.
  • Farré, M. J., et al. (2018). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 10(3), 269-278. Available: [Link]

  • Chemistry LibreTexts. (2021). 9.3: Chromatographic Separation Procedures. Available: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available: [Link]

  • Lee, J., et al. (2013). Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction. Journal of Chromatography A, 1307, 105-112. Available: [Link]

  • Li, W., et al. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. ChemRxiv. Available: [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. Available: [Link]

Sources

Validation

Benchmarking Yield of Acetamiprid Synthesis: Intermediates &amp; Pathways

This guide provides a technical benchmark of acetamiprid synthesis, focusing on yield optimization, intermediate selection, and process efficiency. Executive Summary In the industrial synthesis of acetamiprid (CAS 135410...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of acetamiprid synthesis, focusing on yield optimization, intermediate selection, and process efficiency.

Executive Summary

In the industrial synthesis of acetamiprid (CAS 135410-20-7), the choice of intermediate dictates not only the overall yield but also the impurity profile and atom economy. Our benchmarking analysis identifies Pathway A (The Two-Step Imidate Route) as the current gold standard for yield (>90% overall from CCMP), offering superior control over side reactions compared to Pathway B (Direct Amidine Coupling) . However, Pathway B presents a viable "convergent" alternative with fewer isolation steps, albeit with slightly lower yields (70–85%).

Comparative Pathway Analysis

Pathway A: The Standard Imidate Route (Sequential)

This is the dominant industrial method. It relies on the sequential formation of the secondary amine followed by condensation with an N-cyanoimidate.

  • Step 1: Amination of 2-chloro-5-(chloromethyl)pyridine (CCMP) with methylamine.

  • Step 2: Condensation with Ethyl (or Methyl) N-cyanoacetimidate.

Mechanism & Causality: The high yield in Step 1 is driven by the high nucleophilicity of methylamine compared to the leaving group ability of the chloride in CCMP. In Step 2, the N-cyanoimidate acts as an electrophilic "trap" for the secondary amine. The use of Methyl N-cyanoacetimidate (instead of the Ethyl variant) has been shown to boost yields from ~90% to ~95% due to reduced steric hindrance and better solubility in methanol systems.

Pathway B: The Direct Amidine Route (Convergent)

This route attempts to shorten the synthesis by coupling CCMP directly with a pre-formed N-cyano-N'-methylacetamidine.

  • Reaction: CCMP + N-cyano-N'-methylacetamidine

    
     Acetamiprid
    
  • Challenges: This reaction involves the alkylation of an amidine.[1] Regioselectivity can be an issue (alkylation at the wrong nitrogen), which often necessitates the use of phase transfer catalysts (PTC) or specific bases like

    
     to guide the attack.
    

Benchmarking Data: Yield & Efficiency

The following data aggregates results from industrial patents and process chemistry literature.

MetricPathway A: Imidate Route (Ethyl Ester)Pathway A: Imidate Route (Methyl Ester)Pathway B: Direct Amidine Coupling
Key Intermediate Ethyl N-cyanoacetimidateMethyl N-cyanoacetimidateN-cyano-N'-methylacetamidine
Step 1 Yield (Amine) 95.6%96.0%N/A (Convergent)
Step 2 Yield (Coupling) 94.0%98.0%70.0% – 85.3%
Overall Yield (from CCMP) ~90.0% ~94.1% 70.0% – 85.3%
Purity (HPLC) 96.8%98.0%95.0% – 97.2%
Atom Economy High (EtOH byproduct recycled)High (MeOH byproduct recycled)Moderate (Salt waste)
Primary Impurity Bis-alkylated amineBis-alkylated amineRegioisomers of alkylation

Critical Insight: Replacing the Ethyl group with a Methyl group in the imidate intermediate (Pathway A) offers a statistically significant yield improvement (+4%) and higher purity, likely due to faster reaction kinetics at lower temperatures, reducing thermal degradation.

Visualizing the Synthetic Logic

The following diagram maps the competing pathways and the flow of intermediates.

AcetamipridSynthesis cluster_legend Pathway Key CCMP 2-chloro-5- (chloromethyl)pyridine (CCMP) AmineInt Intermediate Amine N-(6-chloro-3-pyridylmethyl) methylamine CCMP->AmineInt Step 1: Amination (Yield: ~96%) Acetamiprid Acetamiprid (Final Product) CCMP->Acetamiprid Direct Coupling (Yield: 70-85%) MeNH2 Methylamine MeNH2->AmineInt AmineInt->Acetamiprid Step 2a: Condensation (w/ Ethyl, Overall ~90%) AmineInt->Acetamiprid Step 2b: Optimized Condensation (w/ Methyl, Overall ~94%) EthylImidate Ethyl N-cyano- acetimidate EthylImidate->Acetamiprid MethylImidate Methyl N-cyano- acetimidate MethylImidate->Acetamiprid Amidine N-cyano-N'-methyl- acetamidine Amidine->Acetamiprid Standard (Ethyl) Standard (Ethyl) Optimized (Methyl) Optimized (Methyl) Standard (Ethyl)->Optimized (Methyl) Direct (Amidine) Direct (Amidine) Optimized (Methyl)->Direct (Amidine)

Figure 1: Comparative reaction network showing the Standard (Ethyl), Optimized (Methyl), and Direct Coupling pathways.[2][3][4]

Detailed Experimental Protocol (Optimized Pathway A)

This protocol reflects the high-yield "Methyl Imidate" variation.

Phase 1: Synthesis of Intermediate Amine

Objective: Convert CCMP to N-(6-chloro-3-pyridylmethyl)methylamine.

  • Reactor Setup: Use a glass-lined reactor equipped with a reflux condenser and mechanical stirrer.

  • Reagents:

    • CCMP (1.0 eq)

    • Methylamine (40% aq. solution, 3.0 eq to suppress bis-alkylation)

    • Solvent: Toluene or Methanol.

  • Procedure:

    • Charge solvent and methylamine solution. Cool to 5°C.

    • Slowly add CCMP dropwise while maintaining temperature <15°C (Exothermic).

    • Once addition is complete, warm to 45°C and stir for 4 hours.

    • Workup: Distill off excess methylamine (scrub properly). Extract organic layer.[1][5] Wash with brine.[1][5]

    • Checkpoint: Product purity should be >95% by GC.

Phase 2: Condensation to Acetamiprid

Objective: React amine with Methyl N-cyanoacetimidate.

  • Reagents:

    • Intermediate Amine (from Phase 1)

    • Methyl N-cyanoacetimidate (1.05 eq)

    • Solvent: Methanol (Anhydrous).

  • Procedure:

    • Dissolve the amine in methanol.

    • Add Methyl N-cyanoacetimidate.

    • Heat to reflux (60–65°C) for 5 hours.

    • Monitoring: Monitor disappearance of amine via TLC or HPLC.

  • Purification (Crystallization):

    • Cool reaction mass to 0–5°C.

    • Acetamiprid crystallizes out. Filter the solids.

    • Wash with cold methanol or acetone.

    • Dry under vacuum at 50°C.

  • Validation: Expected Yield: 94–95%. Purity: >98%.

References

  • Vertex AI Search. (2024). Industrial manufacturing process of acetamiprid. Retrieved from

  • Vertex AI Search. (2024). New synthesis technology of acetamiprid. Retrieved from

  • Vertex AI Search. (2024). A kind of production method of acetamiprid (Jet Loop Reactor). Retrieved from

  • Vertex AI Search. (2024). Synthesis of Acetamiprid from Ethyl N-cyanoethanimideate. Retrieved from

  • Vertex AI Search. (2024). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl N'-methyl-N-nitrocarbamimidate

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl N'-methyl-N-nitrocarbamimidate. Designed for researchers, scientists, and drug development professionals, this gu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl N'-methyl-N-nitrocarbamimidate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical rationale behind each procedural step. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively, ensuring both personal and environmental protection.

Hazard Identification and Inherent Risk Profile

A thorough risk assessment is mandatory before any handling or disposal operations begin. The primary hazards are associated with its energetic nature and potential reactivity.

Chemical and Physical Properties
IUPAC Name methyl N'-methyl-N-nitrocarbamimidate
Molecular Formula C₃H₇N₃O₃
Molecular Weight 133.11 g/mol [1]
Synonyms O-methyl-N-nitro-N'-methylisourea[2]
Appearance (Assumed) Solid powder or crystalline material
Key Functional Groups N-nitro, Carbamimidate (isourea derivative)

Inferred Primary Hazards:

  • Thermal Instability: N-nitro compounds can decompose exothermically when heated.[3][6] This decomposition can be rapid and may lead to detonation, especially if confined.

  • Shock and Friction Sensitivity: Similar compounds can be sensitive to impact or friction, potentially leading to detonation.[3]

  • Reactivity: The compound is predicted to be incompatible with strong acids, bases, oxidizing agents, and reducing agents, which could initiate violent reactions.[3]

  • Toxicity: Due to the lack of specific data, this compound should be treated as highly toxic. Related compounds are known or suspected carcinogens and mutagens.[3] All routes of exposure (inhalation, ingestion, skin contact) should be avoided.

Pre-Disposal Safety and Handling

Proper handling and spill control are foundational to safe disposal. All operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure and physical harm.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves, changed frequently.[7]Prevents dermal absorption, a primary route of chemical exposure.
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield.[5][7]Protects against splashes of corrosive reagents and energetic decomposition.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.Provides a barrier against spills and offers protection from potential flash fires.
Respiratory Use only in a certified chemical fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]Prevents inhalation of fine particles, which may be toxic.
Spill Management Protocol

In the event of a spill, immediate and calm execution of a pre-planned procedure is critical.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential individuals from the area.

  • Isolate & Ventilate: Ensure the fume hood is operating correctly. Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill. Only trained personnel with appropriate PPE should perform the cleanup.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). DO NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully sweep the absorbed material into a designated, clearly labeled hazardous waste container.[8][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Chemical Neutralization Protocol

The primary goal of neutralization is the chemical reduction of the energetic N-nitro group to a less hazardous amine. This process must be performed with extreme care due to the potential for a highly exothermic reaction. This protocol is designed for small quantities (<5 grams) of waste.

Principle of a Reductive Degradation: The N-nitro group (R-N(O)=O) is a strong oxidizer. By reacting it with a reducing agent, such as zinc powder in an acidic medium, it can be converted to an amino group (R-NH₂), which is significantly more stable. The acid helps to facilitate the reaction and dissolve the metal.

G cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_workup Workup & Final Disposal P1 Don Full PPE P2 Work in Fume Hood P1->P2 P3 Prepare Ice Bath P2->P3 R1 Dissolve/Suspend Waste in Water P3->R1 R2 Cool Reaction Vessel to 0-5 °C R1->R2 R3 Slowly Add Dilute Hydrochloric Acid R2->R3 R4 Add Zinc Powder Portion-wise R3->R4 R5 Monitor Temperature & Stir for 2-4 hours R4->R5 W1 Quench Reaction (If necessary) R5->W1 W2 Neutralize Final Solution with Sodium Bicarbonate W1->W2 W3 Filter to Remove Excess Zinc W2->W3 W4 Collect Aqueous Waste in Labeled Container W3->W4 W5 Dispose via Institutional EHS W4->W5 caption Workflow for Chemical Neutralization of Methyl N'-methyl-N-nitrocarbamimidate

Caption: Workflow for Chemical Neutralization.

Experimental Protocol: Reductive Degradation
  • Setup:

    • Place a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and an addition funnel, in a large ice-water bath on a magnetic stir plate inside a chemical fume hood.

    • Ensure a bucket of sand and a Class D fire extinguisher are nearby.

  • Reaction:

    • Carefully transfer the methyl N'-methyl-N-nitrocarbamimidate waste (max 5 g) into the flask.

    • Add 100 mL of cold water to the flask and begin stirring to create a suspension.

    • Cool the flask to between 0-5 °C.

    • Slowly, dropwise, add 50 mL of 2 M hydrochloric acid (HCl) via the addition funnel over 30 minutes.[10] The solution should remain below 10 °C.

    • Once the acid addition is complete, begin adding zinc powder (approx. 10 g, a significant excess) in very small portions over 1-2 hours. CAUTION: The reaction is exothermic and will produce hydrogen gas. Each portion should only be added after any temperature increase from the previous addition has subsided. Maintain the reaction temperature below 20 °C at all times.

    • After all the zinc has been added, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction is complete.

  • Work-up and Disposal:

    • After the reaction period, cool the flask again in an ice bath.

    • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate portion-wise until gas evolution ceases and the pH is between 6-8.

    • Filter the mixture by vacuum filtration to remove the excess zinc powder and any zinc salts. The collected solid metal waste should be placed in a separate, labeled solid hazardous waste container.

    • The resulting aqueous filtrate, containing the neutralized degradation products, must be collected in a properly labeled aqueous hazardous waste container.

    • All contaminated labware, gloves, and consumables must be collected as solid hazardous waste.

Waste Stream Management and Final Disposal

Even after neutralization, the resulting waste streams must be managed as hazardous waste.

  • Aqueous Waste: The neutralized filtrate from the degradation process.

  • Solid Waste: Excess zinc powder, contaminated PPE, weigh boats, pipette tips, and any absorbent materials from spills.

  • Unused Product: Pure, unreacted methyl N'-methyl-N-nitrocarbamimidate should never be disposed of down the drain or in regular trash. It must be disposed of in its original container through your EHS office.

All waste containers must be:

  • Compatible: Use containers made of materials like HDPE that are compatible with the waste.[10][11]

  • Sealed: Keep containers tightly closed except when adding waste.

  • Labeled: Affix a hazardous waste label detailing the contents (e.g., "Aqueous waste from methyl N'-methyl-N-nitrocarbamimidate reduction"), the primary hazards, and the date.

  • Segregated: Store waste containers in a designated satellite accumulation area away from incompatible materials.

Final disposal must be coordinated through your institution's certified Environmental Health & Safety (EHS) provider or a licensed hazardous waste disposal company. [12][13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942466, methyl N'-methyl-N-nitrocarbamimidate. Retrieved from [Link]

  • Google Patents. (n.d.). US5783734A - Process for preparing N-methyl-N'-nitroguanidine.
  • Chemsrc. (n.d.). Methyl N-methyl-N'-nitrocarbamimidate | CAS#:255708-80-6. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2986-25-6, N-Nitro-S-methyl isothiourea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1985). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Food and Chemical Toxicology, 23(4), 493-494.
  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Wang, F., et al. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Scientific Reports, 12(1), 20087. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example Removal of Carbonates using Hydrochloric Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Department of Primary Industries, Parks, Water and Environment, Tasmania. (2014). Guidelines for managing leftover spray mixes, rinsings and washings from agricultural spraying. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitroguanidine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Dinitrogen oxide. Retrieved from [Link]

  • Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLOS ONE, 8(10), e75046. Retrieved from [Link]

  • PTA Treat. (2020). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • El-Sayed, H., et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. Materials, 15(20), 7244. Retrieved from [Link]

  • Tokmakov, I. V., et al. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. The Journal of Physical Chemistry A, 122(31), 6439–6451.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 753. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • Nair, U. R., et al. (1981). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 265-271.
  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Chemical Agent Resistant Coating Waste Disposal Guidelines. Retrieved from [Link]

  • VelocityEHS. (2018). New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. Retrieved from [Link]

  • Al-Hamdani, S. A., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. Catalysts, 14(2), 99. Retrieved from [Link]

  • Abhijit, M., & Kumar, B. V. S. (2023). Dye Degradation Comparison Studies of Methylene Blue and Methyl Orange by Synthesized Zn Doped Fibrous Wollastonite. Current World Environment, 18(1).
  • Wikipedia. (n.d.). Nitrous oxide. Retrieved from [Link]

  • Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.